methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-oxocyclohepta[b]furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-7-5-3-2-4-6-8(7)15-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECYFMGBPWBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435298 | |
| Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50603-71-9 | |
| Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate chemical properties
This guide details the chemical properties, synthesis, and reactivity of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (CAS 50603-71-9), a critical heteroazulene scaffold used primarily as a precursor for functionalized azulenes.
Executive Summary & Chemical Identity
This compound is a bicyclic heteroaromatic compound fusing a tropone-like seven-membered ring with a lactone moiety. Often classified as a heteroazulene , it possesses significant electrophilic character and serves as a specialized synthon for constructing non-benzenoid aromatic systems (azulenes) via [8+2] cycloaddition.
| Property | Data |
| CAS Number | 50603-71-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Yellow to deep reddish-yellow crystalline solid |
| Melting Point | 173 °C (dec.)[1][2] |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, EtOAc; Insoluble in water |
| Stability | Stable under ambient conditions; sensitive to strong nucleophiles |
Synthesis & Structural Origins
The synthesis of this compound relies on the condensation of troponoid electrophiles with active methylene compounds. The structural integrity of the product is dictated by the unique reactivity of the tropone ring, which acts as an electron-deficient polyene.
Synthetic Pathway: The 2-Chlorotropone Route
The most robust protocol involves the nucleophilic substitution of 2-chlorotropone with dimethyl malonate . This reaction proceeds via a cascade mechanism: nucleophilic attack at C-7, hydrogen shift, and intramolecular cyclization.
Protocol:
-
Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 eq) in dry THF under inert atmosphere (N₂). Add Dimethyl Malonate (2.0 eq) dropwise at 0°C. Stir until H₂ evolution ceases.
-
Coupling: Add 2-Chlorotropone (1.0 eq) dissolved in THF to the enolate solution.
-
Cyclization: Heat the mixture to reflux for 4–6 hours. The solution typically turns dark red/brown.
-
Workup: Quench with dilute HCl (pH ~4). Extract with CH₂Cl₂.[3] Wash organic phase with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Recrystallize from benzene/cyclohexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc) to yield yellow needles.
Mechanistic Visualization
The following diagram illustrates the transformation from 2-chlorotropone to the heteroazulene scaffold.
Figure 1: Synthetic pathway via condensation of 2-chlorotropone and dimethyl malonate.
Chemical Reactivity: The [8+2] Cycloaddition
The defining chemical property of this compound is its ability to function as the 8π component in higher-order cycloadditions. This reactivity is driven by the tropylium-like character of the seven-membered ring and the relief of ring strain upon aromatization to azulene.
Mechanism of Azulene Formation
When reacted with electron-rich alkenes (enamines, vinyl ethers), the compound undergoes a thermal [8+2] cycloaddition. The furanone ring opens, releasing CO₂ (decarboxylation) and eliminating the amine/alcohol leaving group to establish the 10π aromatic azulene system.
Key Reaction Partners:
-
Enamines: Yield 1-alkylazulenes or 1,2-disubstituted azulenes.
-
Vinyl Ethers / Acetals: Yield azulene esters or functionalized derivatives.
-
Active Methylenes: Yield 2-aminoazulenes or azulene-1-carboxylic acids.
Experimental Protocol: Synthesis of Azulene Derivatives
Objective: Conversion of the heteroazulene scaffold to a substituted azulene via reaction with an enamine.
Reagents:
-
This compound (1.0 eq)[5]
-
1-Morpholinocyclopentene (Enamine, 2.0 eq)
-
Solvent: Anhydrous Toluene or Xylene
Step-by-Step Methodology:
-
Preparation: Dissolve the heteroazulene (1.0 mmol) in anhydrous toluene (10 mL) in a pressure tube or round-bottom flask.
-
Addition: Add 1-morpholinocyclopentene (2.0 mmol) via syringe.
-
Thermolysis: Heat the mixture to reflux (110°C) or 150°C in a sealed vessel for 12–24 hours. The color will shift from yellow/orange to blue/violet (characteristic of azulene).
-
Elimination: If the intermediate dihydroazulene persists, treat with a mild oxidant (e.g., chloranil) or heat further to promote elimination of morpholine and CO₂.
-
Purification: Evaporate solvent. Purify the blue residue via column chromatography (Alumina or Silica; Eluent: Hexane/CH₂Cl₂) to isolate the azulene derivative.
Reactivity Flowchart
Figure 2: The [8+2] cycloaddition pathway for azulene synthesis.
Spectroscopic Characterization
Validation of the compound requires analysis of specific spectral markers associated with the tropone and furanone rings.
-
UV-Vis Spectroscopy:
-
Strong absorption in the visible region (λmax ~ 400–450 nm) responsible for the yellow/orange color.
-
Distinct from the blue/violet absorption of the resulting azulenes (λmax ~ 550–650 nm).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Tropone Protons: A complex multiplet in the aromatic region (δ 7.0 – 9.0 ppm). The proton at C-4 (adjacent to the ring fusion) is typically deshielded (δ > 8.5 ppm).
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Methyl Ester: A sharp singlet at δ ~3.9–4.0 ppm.
-
-
IR Spectroscopy:
-
Lactone Carbonyl: Strong band at ~1750–1770 cm⁻¹.
-
Ester Carbonyl: Band at ~1700–1720 cm⁻¹.
-
C=C Stretch: Characteristic tropone skeletal vibrations at 1600–1630 cm⁻¹.
-
References
-
Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Source: MDPI (Molecules 2024) [Link][3]
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones. Source: National Institutes of Health (NIH) / PubMed [Link]
-
Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one. Source: NIH / PubMed Central [Link]
-
The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis and Transformation. Source: Heterocycles (Clockss) [Link]
Sources
Technical Whitepaper: Synthetic Utility of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Content Type: Advanced Technical Guide Subject: Heteroazulene Reactivity & Azulene Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary: The Gateway to Non-Benzenoid Aromatics
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (often referred to in literature as a heteroazulene precursor or 2H-cyclohepta[b]furan-2-one derivative ) represents a critical scaffold in the synthesis of functionalized azulenes. Unlike standard benzenoid chemistry, this molecule exploits the unique reactivity of a fused 5-7 ring system where the 7-membered ring possesses tropylium-like electrophilicity and the lactone ring serves as a "masked" cyclopentadiene equivalent.
This guide details the mechanistic pathways, specifically the [8+2] cycloaddition , which allows for the rapid construction of the azulene skeleton—a moiety increasingly valued in drug discovery for its dipole moment, blue coloration (diagnostic absorbance), and potential as a bioisostere for naphthalene and indole.
Electronic Structure & Reactivity Profile
To manipulate this molecule effectively, one must understand its polarization. The compound is not merely a lactone; it is a dipolar system.
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The 7-Membered Ring (Tropylium Character): The ring tends to delocalize positive charge, making it susceptible to nucleophilic attack, particularly at the C4, C6, and C8a positions.
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The 3-Carboxylate Group: This electron-withdrawing group (EWG) at the 3-position is crucial. It stabilizes the molecule against non-productive polymerization and lowers the LUMO energy, significantly accelerating cycloaddition reactions with electron-rich alkenes (enamines/vinyl ethers).
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The Lactone Moiety: Serves as a leaving group equivalent. Upon cycloaddition, the lactone bridge collapses, extruding
to drive the aromatization force required to form the 10 -electron azulene system.
The Core Transformation: [8+2] Cycloaddition
The most robust application of this compound is the Yasunami-Takase Azulene Synthesis . This method surpasses the Ziegler-Hafner synthesis in functional group tolerance and regiocontrol.
Mechanistic Pathway
The reaction proceeds via a thermally allowed [8+2] cycloaddition with an enamine, followed by a cascade of elimination steps.
Figure 1: The mechanistic cascade from heteroazulene to azulene. The 3-carboxylate group of the starting material maps directly to the 1-position of the final azulene.
Detailed Experimental Protocol
Target Synthesis: Methyl 2-methylazulene-1-carboxylate Rationale: This protocol demonstrates the reaction with a ketone-derived enamine (1-morpholinoprop-1-ene), a standard benchmark for reactivity.
Reagents & Equipment
-
Precursor: this compound (1.0 eq).
-
Enamine: 4-(Prop-1-en-1-yl)morpholine (excess, 3.0–5.0 eq). Note: Morpholine enamines are preferred over pyrrolidine enamines for this substrate to minimize side reactions involving ring-opening of the ester.
-
Solvent: Anhydrous Ethanol (EtOH) or Toluene.
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Apparatus: Sealed tube (pressure vial) or reflux condenser with inert gas (Ar/N2) line.
Step-by-Step Methodology
| Step | Action | Technical Insight (The "Why") |
| 1 | Preparation | Dissolve the furanone precursor in anhydrous EtOH (0.1 M concentration). Add the enamine in one portion. |
| 2 | Thermal Activation | Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (starting material is often yellow/orange; product is blue/violet). |
| 3 | Solvent Exchange | Evaporate EtOH under reduced pressure. Redissolve the dark residue in Benzene or Toluene. |
| 4 | Purification | Critical Step: Flash chromatography on Silica Gel. Elute with Hexane/Ethyl Acetate (gradient 95:5 to 80:20). |
| 5 | Isolation | Collect the blue fraction, concentrate, and recrystallize from Hexane/EtOH if necessary. |
Alternative Reactivity: Active Methylenes
While the [8+2] reaction is dominant, the "Nozoe" reactivity pattern allows for the synthesis of 2-aminoazulenes or 2-hydroxyazulenes .
-
Reagents: Malononitrile or Ethyl Cyanoacetate + Base (EtONa or t-BuNH2).[1]
-
Mechanism: Base-catalyzed nucleophilic attack at the 8a-position followed by ring opening and recyclization.
-
Utility: This pathway is preferred when an amino group is required at the 2-position, a substitution pattern difficult to achieve via electrophilic aromatic substitution on the parent azulene.
Data Summary: Substituent Effects
The efficiency of the transformation depends heavily on the enamine structure.
| Enamine Source | Amine Component | Reaction Time | Yield (Approx) | Product Type |
| Acetaldehyde | Pyrrolidine | 2 h | 60-70% | Azulene-1-carboxylate |
| Acetone | Morpholine | 12 h | 50-65% | 2-Methylazulene-1-carboxylate |
| Cyclopentanone | Pyrrolidine | 4 h | 40-55% | 1,2-Cyclopentanoazulene |
| Acetophenone | Morpholine | >24 h | <30% | Sterically hindered; requires silyl enol ether method |
Future Outlook in Drug Discovery
The this compound scaffold is currently underutilized in high-throughput synthesis. Its ability to generate azulene-based bioisosteres offers a strategic advantage:
-
Dipole Manipulation: Azulene has a dipole of 1.08 D (opposite to naphthalene). This can be used to optimize binding affinity in protein pockets where electrostatic interactions are key.
-
Scaffold Hopping: Replacing an indole or naphthalene core with azulene often improves solubility and metabolic stability profiles.
References
-
Shoji, T., Ito, S., & Yasunami, M. (2021).[2][3] Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686.[3] Link
-
Yasunami, M., Miyoshi, S., Kaneyama, N., & Takase, K. (1994). Synthesis of Azulenes by the Reaction of 2H-Cyclohepta[b]furan-2-ones with Enamines.[4][1][2][3][5][6][7] Bulletin of the Chemical Society of Japan, 67, 2273.
-
Nozoe, T., Takase, K., Nakazawa, T., & Fukuda, S. (1971). The Reaction of 2H-Cyclohepta[b]furan-2-one with Active Methylene Compounds. Tetrahedron, 27(15), 3357-3368. Link
-
Shoji, T., et al. (2025).[2] Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones.[1][2][5][7] Organic & Biomolecular Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate: A Technical Guide to Its Biological Potential and Research Framework
Abstract
The 2H-cyclohepta[b]furan-2-one (CHF) scaffold, a unique heteroazulene, represents a compelling starting point for the development of novel therapeutics. While direct biological data on methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is nascent, its structural architecture, combining a furan ring with a seven-membered tropone-like system, positions it at the intersection of several classes of biologically active molecules. This guide synthesizes data from structurally analogous compounds to build a predictive framework for its biological activity, focusing on potential anticancer and anti-inflammatory applications. We provide a rationale for this predicted activity, outline detailed experimental protocols for its validation, and discuss the mechanistic pathways that may be involved. This document serves as a foundational resource for researchers seeking to explore the therapeutic utility of this promising, yet underexplored, chemical entity.
Introduction: The 2H-Cyclohepta[b]furan-2-one Scaffold
This compound belongs to the family of 2H-cyclohepta[b]furan-2-ones (CHFs), heterocyclic compounds characterized by a fused five-membered furan ring and a seven-membered cycloheptatrienone ring. This structure is recognized as a heteroazulene, a class of non-benzenoid aromatic compounds that have garnered significant interest for their unique electronic and chemical properties[1].
The CHF core is not merely a synthetic curiosity; it is a validated precursor for bioactive molecules. For instance, a substituted version of the core, 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate, serves as a key intermediate in the total synthesis of natural products like Hymenolin and Parthenin, which possess their own biological activities[2]. Furthermore, functionalized CHF derivatives have been reported to exhibit inotropic character, suggesting a potential role in modulating muscle contractility[1]. The scaffold's true value in medicinal chemistry, however, may lie in the activities inferred from its structural relatives.
Predicted Biological Activity: A Structure-Based Rationale
The biological potential of this compound can be logically inferred by examining validated data from compounds sharing its key structural motifs: the furan ring system and the α,β-unsaturated lactone (as part of the 2-oxo-furan structure).
Anticancer Potential
The furan nucleus is a well-established pharmacophore in oncology research, contributing to diverse mechanisms of anticancer activity, including enzyme inhibition and apoptosis induction[3]. This provides a strong basis for investigating the antiproliferative effects of our target compound.
-
Evidence from Benzofuran Analogs: Studies on benzo[b]furan derivatives, which feature a furan ring fused to a benzene ring, have demonstrated potent antitumor properties. A critical insight comes from structure-activity relationship (SAR) studies, which showed that introducing a methyl group at the C-3 position of the benzofuran ring can lead to a significant increase in antiproliferative activity against various cancer cell lines[4]. This directly highlights the potential significance of the carboxylate group at the 3-position in our target molecule.
-
Role of the Carboxylate Moiety: The nature of the substituent at the 3-position is crucial. In a series of novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][4][5][6][7]tetrazine derivatives, compounds bearing an ester (carboxylate) group at the 8-position displayed more potent antitumor activity against human leukemia HL-60 cells than their corresponding amide analogs and the parent drug, temozolomide[8]. This suggests the methyl carboxylate group of our target compound may be a key contributor to its potential efficacy.
Anti-Inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, and scaffolds capable of modulating inflammatory pathways are of high therapeutic value. Structural analogs of this compound have shown significant promise in this area.
-
Evidence from Chromene Analogs: A series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were synthesized and screened for anti-inflammatory activity[9]. Several of these compounds were effective inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. One potent compound from this series demonstrated a significant reduction in both TNF-α and Interleukin-6 (IL-6) in an in vivo lipopolysaccharide (LPS)-induced inflammation model[9]. The shared 2-oxo-...-3-carboxylate feature between these active compounds and our target molecule provides a strong rationale for investigating its anti-inflammatory properties.
-
Modulation of Inflammatory Mediators: Other related heterocyclic systems, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been shown to exert anti-inflammatory effects by reversing the production of nitric oxide (NO) and downregulating pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like COX-2[10]. This activity was linked to the activation of the NRF2 antioxidant pathway, which negatively regulates the NF-κB signaling pathway[10].
The following diagram illustrates the logical connections between the core scaffold and the inferred biological activities based on structurally similar compounds.
Caption: Inferred bioactivity map for the target compound.
Quantitative Data from Structurally Related Compounds
To contextualize the potential potency of this compound, the following table summarizes the inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) values of key analog compounds against various cell lines and targets.
| Compound Class/Name | Target/Cell Line | Biological Activity | Potency (IC₅₀ / GI₅₀) | Reference |
| Benzofuran Derivative (10h) | FM3A/0 (Cancer) | Anticancer | 24 nM | [4] |
| 2H-benzo[b][5][9]oxazin-3(4H)-one Deriv. (14b) | A549 (Lung Cancer) | Anticancer | 7.59 µM | [11] |
| Imidazotetrazine Carboxylate (IVa) | HL-60 (Leukemia) | Anticancer | <10% survival @ 40µg/mL | [8] |
| 2-oxo-2H-chromenyl Deriv. (5k) | TNF-α Production | Anti-inflammatory | 0.047 µM | [9] |
| 2-oxo-2H-chromenyl Deriv. (5l) | TNF-α Production | Anti-inflammatory | 0.070 µM | [9] |
| Phenylbutanoic Acid Deriv. (FM12) | COX-2 Enzyme | Anti-inflammatory | 0.18 µM | [12][13] |
Proposed Research Workflow: A Self-Validating System
To systematically investigate and validate the predicted biological activities, a multi-stage experimental approach is essential. This workflow is designed to move from broad screening to detailed mechanistic studies, ensuring that each step informs the next.
Caption: Proposed experimental validation workflow.
Detailed Experimental Protocols
The following protocols represent core methodologies for the initial validation stages outlined in the workflow.
Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on human cancer cell lines (e.g., A549, MCF-7, HCT-116).
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be <0.5%.
-
Incubation: Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 5.2: In Vitro Anti-inflammatory Assessment (Nitric Oxide Inhibition)
Objective: To evaluate the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (1 µM to 50 µM) for 1 hour prior to stimulation.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-only treated cells. A preliminary cytotoxicity test on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cell death.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic interest with a high, yet unproven, potential for biological activity. Based on a robust analysis of structurally related compounds, we have established a strong scientific rationale for investigating its anticancer and anti-inflammatory properties. The proposed research framework provides a clear, logical, and self-validating pathway to move this compound from a synthetic entity to a potential therapeutic lead. Future work should focus on executing these validation studies, elucidating the specific molecular targets, and exploring SAR by synthesizing and testing novel derivatives to optimize potency and selectivity.
References
- ResearchGate. (n.d.). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives.
- Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Florida Atlantic University.
- (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- PubMed. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates.
- LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
- orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- PubMed. (n.d.). Anticancer activity of methyl-substituted oxaliplatin analogs.
- PMC. (2012). Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs.
- BLDpharm. (n.d.). 50603-71-9|this compound.
- MDPI. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones.
- LOCKSS. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2-ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES.
- (2023). Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes.
- PMC. (n.d.). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties.
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PMC. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. Retrieved from
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PMC. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from
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synthesis and properties of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate derivatives
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate Derivatives
Introduction: Unveiling the Potential of a Heteroazulenic Scaffold
The this compound scaffold represents a fascinating class of heterocyclic compounds. At its core, this molecule is a derivative of 2H-cyclohepta[b]furan-2-one, a structure recognized as a heteroazulene.[1] This classification is not merely academic; it hints at the unique electronic and chemical properties arising from the fusion of an electron-rich furan ring with an electron-deficient seven-membered tropone-like ring. This inherent push-pull electronic nature makes these compounds highly promising candidates for applications in materials science, particularly in the realm of organic electronics where stable, chromophoric molecules are in high demand.[1]
Furthermore, the 2H-cyclohepta[b]furan-2-one framework serves as a versatile and powerful precursor in organic synthesis. It is a cornerstone for constructing complex azulene derivatives, which are themselves of significant interest for their potential pharmaceutical applications.[1][2] The parent scaffold and its derivatives have been employed as key intermediates in the total synthesis of bioactive natural products.[1][3] While the biological profile of this compound itself is an emerging area of research, related furan and benzofuran derivatives have demonstrated a wide spectrum of activities, including anticancer, antibacterial, and antifungal properties, suggesting a rich field for future drug discovery efforts.[4][5][6]
This guide provides a comprehensive overview of the synthesis, derivatization, and physicochemical properties of this compound derivatives, offering field-proven insights for researchers in organic synthesis, medicinal chemistry, and materials science.
Part 1: Synthesis of the Core Scaffold
The construction of the this compound core is most efficiently achieved through a condensation and cyclization reaction between a tropone derivative bearing a suitable leaving group and an active methylene compound, specifically a malonic ester. This approach is favored for its reliability and directness in establishing the key heterocyclic system.
Causality Behind the Synthetic Strategy
The most prevalent and effective method involves the reaction of a 2-substituted tropone (e.g., 2-chlorotropone or 2-tosyloxytropone) with dimethyl or diethyl malonate in the presence of a strong base.[2] The logic of this pathway is rooted in fundamental principles of organic reactivity:
-
Generation of a Nucleophile: A base, such as sodium methoxide or ethoxide, deprotonates the active methylene group of the malonic ester, generating a stabilized enolate. This enolate is a potent carbon nucleophile.
-
Nucleophilic Aromatic Substitution: The tropone ring, particularly when substituted with an electron-withdrawing group and a good leaving group at the 2-position, is susceptible to nucleophilic attack. The malonate enolate attacks the tropone ring, displacing the leaving group.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction. The oxygen atom of the tropone carbonyl group attacks one of the ester carbonyls, leading to the formation of the furan ring fused to the seven-membered ring.
-
Aromatization/Lactonization: A final elimination step results in the stable, conjugated 2-oxo-2H-cyclohepta[b]furan-3-carboxylate system.
The choice of base and solvent is critical; for instance, using sodium methoxide with dimethyl malonate ensures the formation of the desired methyl ester, while sodium ethoxide with diethyl malonate yields the ethyl ester.[2]
Visualizing the Synthesis
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2H-cyclohepta[b]furan-2-one derivatives.[2]
Materials:
-
2-Chlorotropone
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Nucleophile Formation: To this solution, add dimethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 20 minutes to ensure complete formation of the sodium salt of dimethyl malonate. The choice of a slight excess of the malonate ensures the complete consumption of the starting tropone.
-
Addition of Tropone: Dissolve 2-chlorotropone (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: To the resulting residue, add cold water and acidify to pH ~4-5 with 1 M HCl. This step neutralizes any remaining base and protonates the product, causing it to precipitate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic solvent choice is based on its ability to dissolve the product while being immiscible with water.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a crystalline solid.
Part 2: Derivatization Strategies
A key advantage of the this compound scaffold is its amenability to further functionalization. This allows for the systematic tuning of its electronic, optical, and biological properties.
Key Derivatization Pathways
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents, typically at the 8-position of the seven-membered ring.[1] The process usually involves a two-step, one-pot procedure: initial iodination at the 8-position using N-iodosuccinimide (NIS), followed by the coupling reaction with a boronic acid. This functionalization significantly impacts the electronic properties of the molecule.[1]
-
Modification of the Ester Group: The methyl ester at the 3-position is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then be coupled with amines to form a library of amides using standard peptide coupling reagents (e.g., HATU, EDCI). Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reactions with Nucleophiles: The 2H-cyclohepta[b]furan-2-one core is known to react with various nucleophiles, such as enamines and active methylene compounds, leading to the formation of azulene derivatives.[1][2] This transformation is one of the most significant applications of this scaffold.
Visualizing Derivatization Pathways
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A Senior Application Scientist's Guide to the Theoretical Assessment of Cyclohepta[b]furan-2-one Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The "Why" Before the "How"
In the landscape of medicinal chemistry and materials science, the cyclohepta[b]furan-2-one scaffold holds significant interest. This non-benzenoid, fused-ring system, recognized as a heteroazulene, is a precursor to a vast array of azulene derivatives and functionalized derivatives have shown potential in drug development.[1][2][3] The stability of this core structure is not merely an academic curiosity; it dictates synthetic accessibility, reactivity, and ultimately, the viability of its derivatives as therapeutic agents or functional materials.[2][4]
Direct experimental measurement of the intrinsic stability of such molecules can be complex and resource-intensive. This is where theoretical and computational chemistry provides an indispensable toolkit. By leveraging quantum mechanical principles, we can construct a robust, predictive model of molecular stability. This guide eschews a simple recitation of steps; instead, it provides a validated workflow grounded in established theory, explaining the causal links between methodological choices and the quality of the results. Our objective is to build a self-validating system for assessing the stability of cyclohepta[b]furan-2-one, focusing on the critical role of aromaticity.
Theoretical Foundations: A Triad of Stability Metrics
The stability of cyclohepta[b]furan-2-one is intrinsically linked to the concept of aromaticity . Aromatic compounds exhibit enhanced stability due to the cyclic delocalization of π-electrons.[5][6][7] Our core task is to quantify this elusive property within the fused five- and seven-membered rings. We will employ a multi-pronged approach, as no single metric can capture the full picture.[8]
-
Energetic Criterion: The most fundamental measure. We will calculate the isomerization energy or hydrogenation energy relative to a non-aromatic reference. However, selecting an appropriate strain-free reference can be challenging.
-
Geometric Criterion (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) assesses the equalization of bond lengths within a ring—a hallmark of aromatic delocalization.[9][10][11] A HOMA value approaching 1 indicates high aromaticity, while a value of 0 (or negative) suggests a non-aromatic or anti-aromatic character.[9][10]
-
Magnetic Criterion (NICS): The Nucleus-Independent Chemical Shift (NICS) is a powerful magnetic descriptor of aromaticity.[12][13] It measures the magnetic shielding at a specific point in space (typically the center of a ring), induced by an external magnetic field. A negative NICS value (e.g., NICS(1)zz < 0) indicates a diatropic ring current, which is a signature of aromaticity. Conversely, a positive value signifies a paratropic current and anti-aromaticity.[13][14]
By evaluating all three criteria, we create a cross-validated assessment of the system's stability.
The Computational Workflow: A Validated Protocol
This section details a step-by-step methodology for conducting theoretical calculations on cyclohepta[b]furan-2-one. The choices outlined below are deliberate, balancing computational cost with high accuracy for this class of molecules.[15][16][17]
Step 1: Geometry Optimization and Frequency Analysis
The foundational step is to find the lowest energy structure (the global minimum) on the potential energy surface.
-
Methodology:
-
Construct the 3D structure of cyclohepta[b]furan-2-one using a molecular builder.
-
Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Submit the structure for full geometry optimization using Density Functional Theory (DFT).
-
Recommended Functional: wB97XD or M06-2X.
-
**Causality: These functionals are chosen over the more traditional B3LYP because they better account for the non-covalent interactions and dispersion forces that can be significant in fused-ring systems.[15] They provide a more accurate description of the electron density, which is critical for aromaticity calculations.
-
-
Recommended Basis Set: 6-311++G(d,p).
-
**Causality: This is a triple-zeta basis set, providing sufficient flexibility for the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing the lone pairs on the oxygen atoms and the potentially delocalized π-system.[17] The (d,p) polarization functions allow for non-spherical electron distribution, which is critical for describing chemical bonds accurately.
-
-
-
Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
**Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be repeated from a perturbed geometry. This step is non-negotiable for a valid result.[18]
-
-
Step 2: Aromaticity Indices Calculation
With the validated minimum-energy geometry, we can now calculate the aromaticity descriptors.
-
Methodology:
-
HOMA Index:
-
The HOMA index is calculated from the optimized bond lengths obtained in Step 1.[18] Specific software packages or standalone scripts can be used to compute HOMA values for each ring based on the .log or .out file from the optimization.
-
-
NICS Calculation:
-
Using the optimized coordinates, set up a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
To calculate NICS values, place a "ghost atom" (often denoted as Bq in input files) at the geometric center of the five-membered furan ring and another at the center of the seven-membered ring.[19]
-
To mitigate contributions from the sigma framework, it is standard practice to calculate NICS at 1.0 Å above the ring plane, denoted as NICS(1).[19] The component of the shielding tensor perpendicular to the ring plane (NICS(1)zz) is often considered the most reliable indicator of the π-electron current.[20]
-
The NICS value is the negative of the calculated isotropic magnetic shielding for the ghost atom.[13]
-
-
Workflow Visualization
The entire computational process can be summarized with the following workflow diagram:
Caption: Computational workflow for assessing molecular stability.
Data Presentation and Interpretation
The output of these calculations is a set of quantitative data that must be interpreted in concert to build a cohesive picture of stability.
Expected Quantitative Data
The results should be summarized in a clear, tabular format for comparative analysis.
| Ring System | HOMA Index | NICS(1)zz (ppm) | Aromaticity Interpretation |
| Furan Ring | Value | Value | Aromatic / Non-aromatic |
| Cyclohepta Ring | Value | Value | Aromatic / Non-aromatic / Anti-aromatic |
Note: The furan ring is known to have modest aromaticity.[21] The cyclohepta[b]furan-2-one system is a heteroazulene, and azulene itself is a well-known non-benzenoid aromatic compound.[5][6][22] Therefore, a degree of aromatic character is expected in both rings.
Interpreting the Results
-
Scenario 1: High Stability. If the HOMA values for both rings are close to 1 and the NICS(1)zz values are significantly negative (e.g., < -5 ppm), this provides strong, cross-validated evidence for a highly aromatic, and therefore stable, system. The delocalization of π-electrons across the fused system effectively stabilizes the molecule.
-
Scenario 2: Moderate or Localized Stability. It is possible for one ring to exhibit stronger aromatic character than the other. For instance, the seven-membered ring might show strong aromatic character (negative NICS, high HOMA), while the furan ring shows weaker aromaticity. This would suggest that the stability is primarily derived from the tropylium-like character of the seven-membered ring.
-
Scenario 3: Low Stability/Antiaromaticity. If either ring shows a positive NICS(1)zz value and a HOMA value near or below zero, it indicates the presence of destabilizing anti-aromatic character. This would imply a highly reactive system with low overall stability.
The interplay between the electron-donating nature of the furan oxygen and the π-system of the seven-membered ring is key to the overall electronic structure and stability.[21] These calculations provide a quantitative lens through which to view this interplay.
Conclusion: From Theory to Application
This guide has outlined a robust, multi-faceted computational protocol for the theoretical assessment of cyclohepta[b]furan-2-one stability. By combining geometric (HOMA) and magnetic (NICS) criteria with high-level DFT calculations, researchers can develop a predictive understanding of this important molecular scaffold. This theoretical insight is critical for guiding synthetic efforts, predicting reactivity, and accelerating the design of novel derivatives for applications in drug discovery and materials science. The self-validating nature of the workflow, particularly the mandatory frequency analysis, ensures the trustworthiness and reliability of the obtained results.
References
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CCP-NC. (2022). How to perform Nucleus Independent Chemical Shift Calculations using CASTEP and Pynics. Available at: [Link]
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Iranian Physical Chemistry Conference. (2013). Calculation of HOMA and BIRD aromaticity indices of aromatic ring of phenylalanine residue using ab initio method. Available at: [Link]
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Academia.edu. How to calculate NICS (Nucleus Independent Chemical Shift)? A general guide for beginners, some notes for experts. Available at: [Link]
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Purechemistry. (2023). AROMATICITY IN BENZENOID AND NON-BENZENOID COMPOUNDS. Available at: [Link]
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MDPI. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Available at: [Link]
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Sato, D., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences. Available at: [Link]
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Poranne Research Group. NICS – Nucleus Independent Chemical Shift. Available at: [Link]
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RSC Publishing. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Available at: [Link]
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Pal R., et al. (2023). HOMA Index Establishes Similarity to a Reference Molecule. The Journal of Physical Chemistry A. Available at: [Link]
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Oziminski, W. P. (2013). Three Queries about the HOMA Index. Molecules. Available at: [Link]
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Pal, R., et al. (2023). HOMA Index Establishes Similarity to a Reference Molecule. ACS Publications. Available at: [Link]
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Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. Available at: [Link]
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Slideshare. Aromaticity in benzenoid and non-benzenoid compunds. Available at: [Link]
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RSC Publishing. Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Available at: [Link]
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Ghent Quantum Chemistry Group. The Nucleus Independent Chemical Shift. Available at: [Link]
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D.D.C.E. M.S. University. AROMATICITY. BENZENOID & NON-BENZENOID AROMATIC COMPOUNDS. Available at: [Link]
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ResearchGate. (2014). How can I calculate NICS, NICSiso, NICS(1), NICS(1)zz, NICSzz,NICS(1)zz, LMO-NICS and CMO-NICS with gauss view 5 for a nonplanner molecule using DFT?. Available at: [Link]
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Vidya-mitra. (2018). Aromaticity of fused rings. YouTube. Available at: [Link]
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ResearchGate. (2006). Theoretical studies of azulene and its derivatives. Available at: [Link]
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PubMed. (2005). A theoretical (DFT, GIAO-NMR, NICS) study of the carbocations and oxidation dications from azulenes, homoazulene, benzazulenes, benzohomoazulenes, and the isomeric azulenoazulenes. Available at: [Link]
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ChemRxiv. (2020). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. Available at: [Link]
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OUCI. Overview of the computational methods to assess aromaticity. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2019). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]
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Thermal Stability and Degradation of Cyclohepta[b]furan-2-ones: A Technical Guide
Topic: Thermal Stability and Degradation of Cyclohepta[b]furan-2-ones Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Architecture
Cyclohepta[b]furan-2-ones (often referred to as 8-oxheptafulvene derivatives) represent a unique class of non-benzenoid aromatics. They function as critical, high-energy precursors in the synthesis of azulenes—scaffolds increasingly valued in oncology (e.g., for their dipole-driven DNA intercalation) and optoelectronics.
Unlike standard lactones, the cyclohepta[b]furan-2-one core possesses a fragile stability profile governed by the anti-aromatic character of the 8-pi electron heptafulvene system fused to a lactone. This guide dissects the thermal boundaries of this system, distinguishing between productive thermal transformation (the desired [8+2] cycloaddition) and destructive degradation (skeletal rearrangement to benzenoids).
Core Structural Properties[1]
-
System: Fused 5-7 bicyclic system.
-
Electronic State: Polar. The carbonyl oxygen draws density, creating a tropylium-like character in the seven-membered ring, making C-8 highly electrophilic.
-
Thermal Trigger: The lactone moiety is susceptible to decarboxylative extrusion at temperatures typically exceeding 140°C.
Thermal Degradation & Transformation Mechanisms
The thermal profile of cyclohepta[b]furan-2-ones is bimodal. The pathway taken—azulene formation vs. benzenoid collapse—is dictated by the presence of electron-rich trapping agents (enamines/vinyl ethers) and temperature control.
The Productive Pathway: [8+2] Cycloaddition
In the presence of electron-rich alkenes (e.g., enamines), the system undergoes a thermally allowed [8+2] cycloaddition. This is a "controlled degradation" where the lactone ring opens and decarboxylates to relieve ring strain, yielding the thermodynamically stable azulene nucleus.
The Destructive Pathway: Skeletal Rearrangement
In the absence of trapping agents, or at uncontrolled temperatures (>200°C), the core undergoes skeletal rearrangement. The seven-membered ring contracts, often via a series of 1,5-sigmatropic hydrogen shifts and electrocyclic ring closures, leading to thermodynamically stable, but synthetically undesired, benzenoid derivatives (e.g., phenyl-substituted furanones or phenols).
Visualization: Thermal Pathways
The following diagram maps the bifurcation between productive synthesis and destructive rearrangement.
Figure 1: Bifurcation of thermal pathways. Green indicates the desired synthetic route; red indicates degradation.
Experimental Assessment of Thermal Stability
To ensure reproducibility in drug development workflows, the stability of the precursor must be quantified before scale-up.
Quantitative Data: Substituent Effects
The thermal stability of the cyclohepta[b]furan-2-one core is heavily influenced by substituents at the 3-position (the alpha-position of the lactone). Electron-withdrawing groups (EWG) generally stabilize the dipole but can lower the activation energy for nucleophilic attack.
| Substituent (C-3) | Onset of Degradation (TGA) | Primary Degradation Mode | Reactivity in [8+2] |
| H (Unsubstituted) | ~130 - 140 °C | Polymerization / Dimerization | Moderate |
| -COOMe (Ester) | ~160 - 170 °C | Decarboxylation to Azulene (w/ trap) | High (Standard) |
| -CN (Cyano) | ~175 - 185 °C | Ring Contraction | High |
| -Ac (Acetyl) | ~150 - 160 °C | Deacetylation / Rearrangement | High |
| -Cl (Chloro) | ~140 - 150 °C | Hydrolysis / Elimination | Low |
Protocol: Thermal Gravimetric Analysis (TGA) Screening
Objective: Determine the "Safe Processing Window" (SPW) for reactor loading.
-
Sample Prep: Dry 5–10 mg of cyclohepta[b]furan-2-one derivative under high vacuum (0.1 mmHg) for 4 hours to remove solvent inclusions (solvates often mimic degradation).
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Method:
-
Ramp: 10°C/min from 25°C to 400°C.
-
Purge: Nitrogen (40 mL/min) to observe pure thermal rearrangement; Air to observe oxidative stability.
-
-
Analysis:
-
Identify
(temperature at 5% mass loss). -
Identify
(derivative peak temperature). -
Critical Check: If a distinct mass loss step corresponds to 44 Da (CO2), this indicates spontaneous decarboxylation, signaling the upper limit of stability.
-
Synthetic Protocols: Leveraging Instability
The following protocol details the Yasunami-Takase Method , which harnesses the thermal instability of the lactone to drive the formation of azulenes. This process must be run strictly within the thermal window defined above.
Reagents & Equipment
-
Precursor: 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one.[1]
-
Reagent: Enamine (prepared in situ from ketone + pyrrolidine) or Vinyl Ether.
-
Solvent: Anhydrous Ethanol (for lower T) or Decalin/Xylene (for high T).
-
Equipment: Sealed pressure tube (Ace Glass) or reflux setup with Ar balloon.
Step-by-Step Workflow
-
Enamine Formation (In Situ):
-
Mix ketone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous ethanol.
-
Stir at RT for 1 hour. (Confirm enamine formation via TLC).
-
-
Cycloaddition:
-
Add 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one (0.5 eq relative to ketone).
-
Crucial Step: Heat the mixture.
-
Standard: Reflux in EtOH (78°C) for 12–24 h.
-
Accelerated: Heat in sealed tube at 140°C for 2–4 h (requires high-boiling solvent like toluene).
-
-
-
Work-up:
-
The reaction mixture turns deep blue/violet (characteristic of azulene).
-
Evaporate solvent.
-
Purify via silica gel chromatography (eluent: Hexane/EtOAc).
-
Process Visualization
Figure 2: The Yasunami-Takase synthetic workflow for azulene production.
Troubleshooting & Mechanistic Insights
Why did my reaction turn black (tar)?
-
Cause: Thermal polymerization or oxidative degradation.
-
Mechanism: If the enamine concentration is too low, the cyclohepta[b]furan-2-one undergoes radical polymerization initiated by trace oxygen at high temperatures.
-
Fix: Ensure enamine is in excess (2.0 eq) and strictly degas solvents (freeze-pump-thaw).
Why did I isolate a phenol/benzofuran?
-
Cause: Rearrangement (The "Red" Pathway in Fig 1).
-
Mechanism: At temperatures >180°C without a reactive trap, the heptafulvene system contracts to a benzene ring.
-
Fix: Lower reaction temperature to <160°C or switch to a more nucleophilic enamine (e.g., morpholine-derived enamines are slower; pyrrolidine-derived are faster).
References
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. Available at: [Link][2]
-
Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition. ACS Publications. Available at: [Link]
-
Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers. PubMed Central. Available at: [Link]
-
Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. PubMed. Available at: [Link]
Sources
An In-depth Technical Guide to the Fundamental Reactivity of the Cyclohepta[b]furan-2-one Ring System
Introduction: Unveiling the Cyclohepta[b]furan-2-one Core
The cyclohepta[b]furan-2-one (CHF) scaffold, a fused bicyclic system comprising a seven-membered tropone-like ring and a furan-2-one (lactone) ring, represents a cornerstone in the synthesis of non-benzenoid aromatic compounds.[1] Classified as a heteroazulene, this ring system is not merely a synthetic curiosity; it is a highly valuable and versatile precursor for an array of azulene derivatives.[2] The inherent reactivity of the CHF core, particularly its electron-rich character and propensity for cycloaddition reactions, has established it as a critical building block in medicinal chemistry and materials science.[3][4] Derivatives stemming from this scaffold have found applications as potent antiulcer agents and as functional components in organic field-effect transistors (OFETs) and solar cells.[3][5] This guide provides a comprehensive exploration of the fundamental reactivity of the cyclohepta[b]furan-2-one system, grounded in mechanistic principles and validated experimental protocols.
Synthesis of the Cyclohepta[b]furan-2-one Scaffold
The most prevalent and robust method for constructing the cyclohepta[b]furan-2-one core involves the reaction of a tropone derivative, typically one bearing a good leaving group at the 2-position, with an active methylene compound.[5]
1.1. Mechanism: Nucleophilic Attack and Intramolecular Cyclization
The synthesis is initiated by the deprotonation of an active methylene compound, such as diethyl malonate or ethyl acetoacetate, to form a stabilized carbanion. This nucleophile then attacks the seven-membered ring of a 2-substituted tropone, like 2-chlorotropone. The precise mechanism can vary, but a common pathway involves nucleophilic attack at the C-7 position of the tropone ring.[6] This is followed by an intramolecular cyclization where the tropone's oxygen atom attacks one of the ester carbonyls, leading to the elimination of an alkoxide and the formation of the furan-2-one ring.[6] Subsequent hydrolysis and decarboxylation can then be used to yield the unsubstituted parent cyclohepta[b]furan-2-one.[6]
Sources
- 1. 2H-Cyclohepta(b)furan-2-one | C9H6O2 | CID 324820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2H-Cyclohepta(b)furan-2-one | 4481-35-0 [smolecule.com]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Guide: Electrophilic and Nucleophilic Sites of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Executive Summary
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is a fused bicyclic heptafulvene derivative serving as a critical "azulene synthon" in advanced organic synthesis. Its reactivity is defined by a unique 10
This guide provides a rigorous analysis of its electronic landscape, identifying the C-8a bridgehead as the primary electrophilic gateway for [8+2] cycloadditions. While predominantly electrophilic due to the electron-withdrawing ester at C-3 and the lactone moiety, the molecule exhibits specific latent nucleophilic behaviors at the carbonyl oxygens and the C-3 position under controlled conditions. This document details the mechanistic causality of these sites and provides validated protocols for their exploitation in drug discovery scaffolds.
Structural Analysis & Electronic Distribution
The molecule consists of a furan-2-one (lactone) ring fused to a cycloheptatriene (tropone-like) ring. The presence of the methyl ester at C-3 significantly alters the dipole moment and frontier molecular orbital (FMO) coefficients compared to the parent 2H-cyclohepta[b]furan-2-one.
Conjugation and Dipole
The ground state is stabilized by the contribution of a dipolar resonance structure where the seven-membered ring acquires tropylium cation character (6
Reactivity Map
The following diagram illustrates the primary reactive sites based on FMO analysis and experimental regioselectivity.
Figure 1: Reactivity map highlighting the dominance of the C-8a electrophilic site (Red) over latent nucleophilic sites (Blue).
Mapping the Electrophilic Landscape
The molecule functions primarily as an electron-deficient 8
The C-8a Bridgehead (Primary Soft Electrophile)
The C-8a carbon is the kinetic and thermodynamic point of attack for soft nucleophiles (enamines, vinyl ethers).
-
Mechanistic Driver: Attack at C-8a disrupts the extended conjugation but is rapidly followed by ring closure at C-3 or C-4 to form a bicyclic intermediate. This pathway is favored because it leads to the formation of the stable azulene nucleus after elimination of CO₂ and the nucleophilic leaving group.
-
Validation: Reaction with 1-pyrrolidino-1-cyclohexene yields 1,2,3,4-tetrahydrobenz[a]azulene derivatives.
The C-2 Lactone Carbonyl (Hard Electrophile)
The C-2 position behaves as a typical lactone carbonyl.
-
Reactivity: Susceptible to attack by hard nucleophiles (hydroxide, alkoxides, primary amines).
-
Outcome: Ring opening to form troponyl-acetic acid derivatives or rearrangements (e.g., to benzenoid compounds via cine-substitution) rather than azulenes. This pathway is often considered a "decomposition" route when synthesizing azulenes.
The Tropone Ring (C-4, C-6, C-8)
While less reactive than C-8a, these positions share the electron deficiency of the tropylium-like system. Nucleophilic attack here is reversible unless trapped by a subsequent cyclization.
Nucleophilic Potential (Latent Sites)
Unlike the parent furanone, the 3-carboxylate derivative is severely electron-depleted. Nucleophilic behavior is restricted to Lewis basic interactions.
Oxygen Lewis Basicity
The carbonyl oxygens (both lactone and ester) possess lone pairs available for coordination with Lewis acids.
-
Application: Lewis acid catalysts (e.g., TiCl₄, BF₃·OEt₂) coordinate here to lower the LUMO energy, further activating the C-8a position for cycloaddition with less reactive alkenes.
The C-3 Position (Conditional Nucleophile)
In the neutral molecule, C-3 is electrophilic due to the ester. However, if the lactone ring is opened or if the C-3 proton (in the absence of the ester) is removed, this position becomes nucleophilic. In the specific case of the title compound (3-carboxylate), C-3 acts as the terminus for the anionic intermediate generated after nucleophilic attack at C-8a.
The [8+2] Cycloaddition Pathway[1][2][3]
The most significant application of this molecule is the synthesis of azulenes. This reaction exemplifies the electrophilic nature of the C-8a/C-3 axis.
Mechanism
-
Nucleophilic Attack: The
-carbon of an enamine attacks the electrophilic C-8a bridgehead. -
Ring Closure: The resulting zwitterionic intermediate cyclizes (nucleophilic attack of the enamine
-carbon onto C-3). -
Decarboxylation & Elimination: Loss of CO₂ (from the lactone) and the amine moiety (from the enamine) drives aromatization to the azulene system.
Figure 2: Mechanistic pathway for the [8+2] cycloaddition yielding azulene derivatives.
Experimental Protocols
Protocol: Synthesis of Azulene Derivatives via [8+2] Cycloaddition
Objective: Synthesize a benz[a]azulene derivative using this compound and 1-pyrrolidino-1-cyclohexene.
Reagents:
-
This compound (1.0 eq)
-
1-Pyrrolidino-1-cyclohexene (2.0 eq)
-
Solvent: Anhydrous Ethanol or Benzene (reflux)
Methodology:
-
Preparation: Dissolve 204 mg (1.0 mmol) of the furanone substrate in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Addition: Add 302 mg (2.0 mmol) of 1-pyrrolidino-1-cyclohexene via syringe. The excess enamine acts as a base to facilitate elimination.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor the reaction by TLC (silica gel, Hexane/EtOAc 4:1).
-
Indicator: The solution will turn from orange/red to a deep blue/violet color, characteristic of the azulene chromophore.
-
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in benzene or dichloromethane and chromatograph on silica gel. Elute with hexane to remove unreacted enamine, then Hexane/Benzene to isolate the blue azulene fraction.
-
Yield Calculation: Evaporate the blue fraction to obtain the crystalline azulene product (Typical yield: 60–80%).
Self-Validating Check:
-
Visual: Appearance of intense blue color.[3]
-
NMR: Disappearance of the furanone vinyl proton signals and appearance of aromatic azulene signals (typically 7.0–8.5 ppm).
Data Summary: Reactivity Profile
| Reactant Type | Nucleophile Hardness | Target Site | Primary Outcome | Reference |
| Enamines | Soft | C-8a | [8+2] Cycloaddition | [1, 2] |
| Vinyl Ethers | Soft | C-8a | [8+2] Cycloaddition | [2] |
| Active Methylenes | Soft/Borderline | C-8a | Michael Addition | [3] |
| Hydroxide (OH⁻) | Hard | C-2 (Carbonyl) | Lactone Hydrolysis | [4] |
| Primary Amines | Hard/Borderline | C-2 / C-8a | Aminolysis or Cine-substitution | [4] |
References
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences. Available at: [Link][3][4][5]
-
Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Symmetry. Available at: [Link]
-
The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. Heterocycles. Available at: [Link][5][6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
- 4. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Utility of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate in Modern Azulene Synthesis
Introduction: The Enduring Allure of Azulene and the Quest for Efficient Synthesis
Azulene, the captivating deep-blue bicyclic aromatic hydrocarbon, continues to command significant attention in the fields of medicinal chemistry, organic electronics, and materials science.[1] Its unique electronic properties, stemming from the fusion of a cyclopentadienyl anion and a tropylium cation, impart functionalities that are distinct from its benzenoid isomer, naphthalene. However, the elegant simplicity of its structure belies the significant challenges associated with its synthesis.
Historically, the construction of the azulene core has been a formidable task, often requiring multi-step, low-yielding procedures. The advent of sophisticated synthetic methodologies has opened new avenues, and among the most powerful precursors are derivatives of 2H-cyclohepta[b]furan-2-one.[2][3] This application note provides a detailed technical guide on the strategic use of a key derivative, methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate, as a versatile and efficient starting material for a range of azulene-based structures. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and showcase the versatility of this synthetic approach.
The Cornerstone Reaction: [8+2] Cycloaddition with Enamines (The Yasunami-Takase Method)
The most robust and widely employed method for converting 2H-cyclohepta[b]furan-2-one derivatives into the azulene scaffold is the [8+2] cycloaddition reaction, particularly with enamines.[4] This powerful transformation, pioneered by Yasunami and Takase, leverages the electron-rich nature of the enamine as a 2π-electron component and the cycloheptafuranone as an 8π-electron component.
Mechanistic Insights: A Stepwise Path to Aromaticity
The reaction is not a concerted pericyclic process but rather a stepwise sequence that ensures the efficient formation of the thermodynamically stable azulene ring system. The generally accepted mechanism unfolds as follows:
-
[8+2] Cycloaddition: The reaction initiates with a formal [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the enamine. This step forms a highly strained bicyclic intermediate.[4]
-
Decarboxylation: The inherent strain in the initial adduct is rapidly relieved through the expulsion of carbon dioxide. This decarboxylation step is a key thermodynamic driving force for the reaction.
-
Formation of an Aminohydroazulene Intermediate: The decarboxylation product is an aminohydroazulene intermediate, which in some cases can be isolated.[4]
-
Deamination and Aromatization: The final step involves the elimination of the amine moiety, leading to the formation of a double bond and the consequent aromatization of the bicyclic system to yield the stable azulene core.[4]
This mechanistic pathway provides a logical framework for understanding the reaction and for optimizing conditions to favor high yields of the desired azulene product.
// Nodes Start [label="this compound + Enamine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloadduct [label="Strained [8+2] Cycloadduct", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation [label="Aminohydroazulene Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Azulene [label="Azulene Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cycloadduct [label=" [8+2] Cycloaddition", color="#34A853"]; Cycloadduct -> Decarboxylation [label=" Decarboxylation (-CO2)", color="#EA4335"]; Decarboxylation -> Azulene [label=" Deamination & Aromatization", color="#FBBC05"]; }
Figure 1: Simplified workflow of the Yasunami-Takase azulene synthesis.
Experimental Protocols and Applications
The true utility of this compound lies in its practical application. The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of Methyl 2-methylazulene-1-carboxylate
This protocol outlines the synthesis of a substituted azulene, demonstrating the versatility of the Yasunami-Takase method.
Materials:
-
This compound
-
Acetaldehyde
-
Diethylamine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add acetaldehyde (excess) followed by a solvent amount of diethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours, as indicated by the consumption of the starting material.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford methyl 2-methylazulene-1-carboxylate as a colored solid. An expected yield for this type of transformation is in the range of 85%.[4]
Data Presentation: Representative Azulene Syntheses
The following table summarizes typical yields for the synthesis of azulenes from 2H-cyclohepta[b]furan-2-one precursors, illustrating the efficiency of the [8+2] cycloaddition methodology.
| Starting Material | 2π Component | Product | Yield (%) | Reference |
| This compound | Acetaldehyde/Diethylamine | Methyl 2-methylazulene-1-carboxylate | 85 | [4] |
| 2H-cyclohepta[b]furan-2-one | Enamine of 1-indanone | Indeno[2,1-a]azulene | 93 | [4] |
| 2H-cyclohepta[b]furan-2-one | Acetaldehyde/Diethylamine | Azulene (parent) | 60 | [4] |
Causality Behind Experimental Choices
-
Choice of Enamine/Precursor: The structure of the resulting azulene is directly determined by the ketone or aldehyde used to generate the enamine. This allows for the introduction of a wide range of substituents onto the five-membered ring of the azulene core.[4]
-
Solvent: Ethanol is a common solvent for these reactions as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
-
Work-up: The acidic wash removes residual amine, while the basic wash removes any unreacted starting material or acidic byproducts. This ensures a clean crude product for purification.
-
Purification: Column chromatography is essential for isolating the azulene product from any side products or unreacted starting materials, leveraging the different polarities of the compounds.
Advanced Applications and Future Directions
The utility of this compound extends beyond simple azulene synthesis. It serves as a key building block for more complex, fused polycyclic aromatic systems. For instance, reaction with enamines derived from cyclic ketones such as indanones or tetralones provides efficient routes to indenoazulenes and benz[a]azulenes, respectively.[4][5][6] These extended π-systems are of significant interest for their unique photophysical and electronic properties.
// Nodes Start [label="this compound", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Enamine_Acyclic [label="Enamine (from acyclic ketone/aldehyde)", shape=invhouse]; Enamine_Cyclic [label="Enamine (from cyclic ketone)", shape=invhouse]; Substituted_Azulene [label="Substituted Azulenes", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fused_Azulene [label="Fused Polycyclic Azulenes (e.g., Benz[a]azulenes)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Enamine_Acyclic [label=" [8+2] Cycloaddition", color="#34A853"]; Start -> Enamine_Cyclic [label=" [8+2] Cycloaddition", color="#34A853"]; Enamine_Acyclic -> Substituted_Azulene [color="#34A853"]; Enamine_Cyclic -> Fused_Azulene [color="#34A853"]; }
Figure 2: Synthetic pathways from the core precursor.
The continued exploration of the reactivity of this compound and its analogues with a broader range of 2π-electron partners, including silyl enol ethers and other electron-rich olefins, promises to further expand the toolkit for azulene synthesis.[1][2] This will undoubtedly lead to the discovery of novel azulene-based molecules with tailored properties for a variety of applications.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, providing an efficient and versatile entry point to the azulene ring system. The Yasunami-Takase reaction, a robust [8+2] cycloaddition with enamines, allows for the controlled synthesis of a wide array of substituted and fused azulenes. The mechanistic understanding of this reaction, coupled with detailed and reproducible protocols, empowers researchers to harness the full potential of this methodology. As the demand for novel non-benzenoid aromatic compounds grows, the strategic application of this powerful precursor will continue to drive innovation in medicinal chemistry and materials science.
References
-
Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]
-
Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. National Center for Biotechnology Information. [Link]
-
Shoji, T., Yamazaki, A., Yoshida, M., & Yasunami, M. (2025). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 23, 10088-10099. [Link]
-
EurekAlert!. (2020). Direct synthesis of azulene continues to reveal alluring properties. AAAS. [Link]
-
Voica, F. M., & Bîrlean, I. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(3), 382. [Link]
-
Shoji, T., Yamazaki, A., Katoh, R., Shimamura, K., Sakai, R., Yasunami, M., Okujima, T., & Ito, S. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry, 87(9), 5827–5845. [Link]
-
Shoji, T., Yamazaki, A., Katoh, R., Shimamura, K., Sakai, R., Yasunami, M., Okujima, T., & Ito, S. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via [8 + 2] Cycloaddition of 2H-cyclohepta[b]furan-2-ones with an Enamine. ResearchGate. [Link]
-
Lin, C.-H., & Lin, R.-J. (2010). Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives. Tetrahedron Letters, 51(49), 6475-6478. [Link]
-
Thieme. (n.d.). New Synthesis of Azulene. Thieme Chemistry. [Link]
-
Shoji, T., Abe, T., & Ito, S. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3501. [Link]
Sources
- 1. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]
- 2. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
cycloaddition reactions of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate with enamines
This guide details the application and protocols for the [8+2] cycloaddition of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate with enamines. This transformation, often referred to as the Yasunami-Takase reaction , is the premier method for synthesizing functionalized azulene-1-carboxylates directly from troponoid precursors.
Application Note: Azulene Synthesis via [8+2] Cycloaddition[1][2][3][4][5]
Introduction & Significance
Azulenes are non-benzenoid aromatic hydrocarbons exhibiting unique optoelectronic properties, including anomalous fluorescence and high dipole moments (1.08 D).[1] They are critical scaffolds in organic field-effect transistors (OFETs), molecular switches, and pharmaceuticals (e.g., anti-ulcer agents).
The reaction between This compound (1) and enamines represents a formal [8+2] cycloaddition . Unlike complex multi-step azulene syntheses (e.g., Ziegler-Hafner), this method is:
-
Convergent: Assembles the 5-membered ring in a single step.
-
Regioselective: Predictably places substituents based on the enamine structure.[1]
-
Scalable: Proceeds under mild conditions with spontaneous aromatization.[1]
Mechanistic Principles
The reaction is a cascade sequence involving cycloaddition, decarboxylation, and elimination.[1]
-
Enamine Formation (In Situ): The aldehyde or ketone reacts with a secondary amine (pyrrolidine or morpholine) to generate the nucleophilic enamine.[1]
-
[8+2] Cycloaddition: The electron-rich enamine (
-carbon) attacks the electrophilic C4 or C8a position of the 8 heptafulvene system of (1) . -
Ring Closure: A zwitterionic intermediate cyclizes to form a bridged dihydroazulene.[1]
-
Aromatization: Thermal elimination of CO
(from the lactone) and the secondary amine drives the formation of the stable 10 azulene aromatic system.[1]
Mechanism Diagram
Caption: Logical flow of the Yasunami-Takase [8+2] cycloaddition cascade.
Substrate Scope & Reactivity
The reactivity profile is dictated by the enamine source.[1] The in situ generation method is preferred to avoid the isolation of unstable enamines.[1]
| Enamine Precursor | Enamine Type | Product Outcome | Yield Range |
| Acetaldehyde | Aldehyde-derived | Methyl azulene-1-carboxylate (Parent) | 60-80% |
| Linear Aldehydes (e.g., Propanal) | Aldehyde-derived | Methyl 2-alkylazulene-1-carboxylate | 75-90% |
| Acetone | Ketone-derived | Methyl 2-methylazulene-1-carboxylate | 50-70% |
| Cyclic Ketones (e.g., Cyclohexanone) | Ketone-derived | 1,2-Fused cycloalkanoazulenes | 80-95% |
| Acetophenones | Styryl-type | Methyl 2-phenylazulene-1-carboxylate | 70-85% |
Key Insight: Aldehyde enamines typically yield 2-substituted azulenes (relative to the ester at C1), while cyclic ketones yield 1,2-fused systems.
Experimental Protocol
Protocol A: In Situ Generation Method (Recommended)
This protocol describes the synthesis of methyl 2-methylazulene-1-carboxylate using propanal. This "one-pot" approach minimizes handling of sensitive intermediates.
Materials
-
Substrate: this compound (1.0 equiv, typically 1-5 mmol).
-
Carbonyl Source: Propanal (2.0 equiv).[1]
-
Amine Catalyst: Pyrrolidine or Morpholine (2.0 - 3.0 equiv).
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle/oil bath.
Step-by-Step Procedure
-
Setup:
-
Flame-dry a round-bottom flask and equip it with a magnetic stir bar.
-
Add This compound (1.0 equiv) and suspend in Ethanol (concentration ~0.2 M).
-
-
Reagent Addition:
-
Reaction:
-
Heat the mixture to reflux (approx. 78 °C) .
-
Monitor the reaction by TLC (Silica gel, EtOAc/Hexane 1:4).[1]
-
Visual Indicator: The reaction mixture will turn a deep blue or violet color, indicating the formation of the azulene chromophore.[1]
-
Time: Reaction is typically complete within 3–12 hours.[1]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap) to obtain a dark residue.[1]
-
Dissolve the residue in Dichloromethane (DCM) or Benzene.[1]
-
Wash with water (2x) and brine (1x) to remove excess amine and salts.[1]
-
Dry the organic layer over anhydrous
or , filter, and concentrate.[1]
-
-
Purification:
-
Characterization:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in situ Yasunami-Takase protocol.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Poor enamine formation | Increase amine equivalents (up to 5.0 eq) or add molecular sieves (4Å) to scavenge water. |
| Brown/Black Tar Formation | Polymerization of heptafulvene | Ensure inert atmosphere ( |
| Product is Red/Purple (Not Blue) | Incomplete aromatization | The dihydroazulene intermediate may be stable.[1] Treat crude mixture with an oxidant (e.g., chloranil) or heat with trace acid.[1] |
| Difficulty Separating Amine | Amine co-elution | Wash the organic layer with dilute HCl (1M) during workup to remove residual pyrrolidine.[1] |
References
-
Yasunami, M., Miyoshi, S., Kanegae, N., & Takase, K. (1993).[1] A Versatile Synthetic Method of 1-Alkylazulenes and Azulene by the Reactions of 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ Generated Enamines.[3] Bulletin of the Chemical Society of Japan, 66(3), 892–899.[1] Link[1][3]
-
Shoji, T., Ito, S., & Yasunami, M. (2021).[1][4] Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686.[1][4] Link
-
Nozoe, T., Takase, K., & Nakazawa, T. (1964).[1] The Reaction of 2-Chlorotropones with Ethyl Acetoacetate. Chemistry & Industry.[1] (Foundational work on troponoid precursors).
-
Wang, X., et al. (2013).[1] Efficient Synthesis of Azulene-Based Materials. Organic Letters, 15(1), 184-187. (Modern application of the method).[1]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclohepta[b]furanone Derivatives
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Amino-4-arylazulenes from 8-Aryl-2 H-cyclohepta[ b]furan-2-ones and Transformation into 6-Aryl-7 H-naphth[3,2,1- cd]azulen-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2H-Cyclohepta(b)furan-2-one | 4481-35-0 [smolecule.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate, a key intermediate in the synthesis of novel therapeutics and functional materials. The inherent polarity and potential instability of the 2H-cyclohepta[b]furan-2-one core necessitate a robust and efficient purification strategy.[1] This guide outlines a systematic approach using automated flash column chromatography, detailing everything from the initial Thin-Layer Chromatography (TLC) solvent system screening to the final pooling of pure fractions. The causality behind each experimental choice is explained to ensure both scientific integrity and successful replication.
Introduction: The Significance of Purifying this compound
The 2H-cyclohepta[b]furan-2-one scaffold is a prominent heterocyclic system that serves as a precursor for the synthesis of azulene derivatives and other complex molecules with potential applications in pharmaceuticals and organic materials.[2][3] this compound, in particular, is a versatile building block, and its purity is paramount for the success of subsequent synthetic transformations. Impurities from the initial synthesis, such as unreacted starting materials or side-products, can interfere with downstream reactions, leading to reduced yields and the formation of complex mixtures that are difficult to separate.
Some derivatives of the 2H-cyclohepta[b]furan-2-one core have been noted for their instability, which underscores the need for an efficient and relatively rapid purification method to minimize degradation.[1] Column chromatography is the technique of choice for this purpose, allowing for the separation of the target compound from impurities based on differential adsorption to a stationary phase. This document provides a comprehensive, field-proven protocol for this purification.
Foundational Principles: Designing the Chromatographic Separation
The successful purification of this compound hinges on the careful selection of the stationary and mobile phases.
-
Stationary Phase: Silica gel is the most appropriate stationary phase for this application. Its polar surface provides strong adsorption for polar molecules, making it ideal for separating compounds with varying polarities. The slightly acidic nature of standard silica gel is generally well-tolerated by ester functionalities.
-
Mobile Phase Selection: The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with the correct polarity will move the target compound down the column at an appropriate rate, allowing for its separation from less polar and more polar impurities. For aromatic esters like our target molecule, a mixture of a non-polar solvent and a moderately polar solvent is typically effective.[4] Common choices include mixtures of hexanes and ethyl acetate or chloroform and ethyl acetate.[1][4] Preliminary screening using Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent ratio.
Experimental Workflow: From Crude Product to Purified Compound
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Detailed Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chloroform (HPLC grade, stabilized with ethanol)
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography or pre-packed silica cartridge
-
Automated flash chromatography system (optional, but recommended)
-
Rotary evaporator
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography separation.
Procedure:
-
Prepare several developing chambers with different solvent systems. Based on literature for similar compounds, good starting points are mixtures of hexanes and ethyl acetate, or chloroform and ethyl acetate.[1][5]
-
Test Ratios (Hexane:Ethyl Acetate): 9:1, 8:2, 7:3, 1:1
-
Test Ratios (Chloroform:Ethyl Acetate): 50:1, 20:1, 10:1[1]
-
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto the baseline of several TLC plates.
-
Place one TLC plate in each developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates and immediately mark the solvent front.
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable agent (e.g., p-anisaldehyde stain followed by gentle heating).
-
Calculate the retention factor (Rf) for the target compound and any visible impurities. The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.
Protocol 2: Automated Flash Column Chromatography
Objective: To purify the crude this compound.
Procedure:
-
Column Selection and Preparation:
-
Based on the amount of crude material, select an appropriately sized pre-packed silica gel cartridge. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Equilibrate the column with the initial, less polar mobile phase determined from the TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal volume of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin the elution with the initial mobile phase.
-
If a gradient elution is necessary to separate closely eluting impurities, gradually increase the polarity of the mobile phase over the course of the run. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column). An automated fraction collector is highly recommended.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
Fractions containing the pure product will show a single spot corresponding to the Rf of the target compound.
-
-
Pooling and Concentration:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Summary of Chromatographic Parameters
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase suitable for the separation of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Chloroform/Ethyl Acetate | Provides a good polarity range for eluting aromatic esters.[1][4] |
| Optimal Rf (TLC) | 0.2 - 0.4 | Ensures the compound moves down the column at an appropriate rate for good separation. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often beneficial for separating compounds with a wider range of polarities. |
| Detection | UV (254 nm and/or 365 nm) | The aromatic nature of the compound allows for easy visualization under UV light. |
Expected Results and Troubleshooting
Upon successful completion of this protocol, this compound should be obtained as a solid or oil with high purity, as confirmed by TLC and other analytical techniques such as NMR spectroscopy and mass spectrometry.
-
If the compound does not elute: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the compound elutes too quickly (high Rf): The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).
-
Poor separation of spots: Consider using a different solvent system to exploit different intermolecular interactions. For example, if using hexane/ethyl acetate, try a system containing dichloromethane or toluene.
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC optimization and column chromatography, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby facilitating advancements in drug discovery and materials science.
References
-
Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. (2024). MDPI. Retrieved from [Link]
- The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. (2009). Heterocycles.
-
What are the solvents used in TLC for sterification? (2014). ResearchGate. Retrieved from [Link]
- Supporting Information for "Sulfoxide-mediated Umpolung of Alkali Halide Salts". The Royal Society of Chemistry.
- A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. Organic Process Research & Development.
- Thin Layer Chromatography. University of California, Los Angeles.
-
3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses. Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). MDPI. Retrieved from [Link]
-
4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Organic Syntheses. Retrieved from [Link]
- Chromatography method for the purification of furfural derivatives. Google Patents.
- Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes. (2023). The Journal of Organic Chemistry.
- Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (2021).
-
Resources on 3+ component chromatography solvent systems? (2025). Reddit. Retrieved from [Link]
- Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Food Safety and Inspection Service.
- Synthesis of Substituted Furan-3-carboxylates Based on Ethyl 3-bromo-3-nitroacrylate. (2022).
-
Chromatography: Solvent Systems for TLC. University of Rochester. Retrieved from [Link]
-
HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. Retrieved from [Link]
- Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. (2023). Organic & Biomolecular Chemistry.
-
Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (2021). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones | MDPI [mdpi.com]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
For: Researchers, scientists, and drug development professionals engaged in the structural characterization of novel heterocyclic compounds.
Introduction: Characterizing a Unique Heteroazulene Scaffold
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (CAS 50603-71-9) is a heterocyclic compound featuring a unique bicyclic system where a furanone ring is fused to a seven-membered tropone-like ring.[1][2] This core structure, known as a 2H-cyclohepta[b]furan-2-one (CHF), is classified as a heteroazulene and serves as a valuable synthetic intermediate in the total synthesis of complex natural products.[3] Given its structural complexity and potential for chemical modification, unambiguous characterization is paramount.
Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of organic molecules. The fragmentation pattern provides a molecular fingerprint, revealing the connectivity and stability of different structural motifs within the parent molecule. This application note provides a detailed theoretical framework for the EI-MS fragmentation of this compound, supported by established principles from analogous structures like coumarins and methyl esters. We also present a comprehensive protocol for acquiring and interpreting high-quality mass spectra for this class of compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₈O₄
-
Average Molecular Weight: 204.18 g/mol
-
Monoisotopic Mass: 204.0423 Da
The structure contains three key functionalities that dictate its fragmentation behavior: a lactone (α-pyrone type), a methyl ester group, and a fused aromatic-like seven-membered ring.
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon electron ionization (70 eV), the molecule will form a molecular ion (M•⁺) at m/z 204. The subsequent fragmentation is predicted to follow two primary, competing pathways originating from the distinct functional groups.
Pathway A: Fragmentation Initiated by the Methyl Ester Group
This pathway involves cleavages adjacent to the ester carbonyl, a common fragmentation route for methyl esters.[4]
-
Loss of a Methoxy Radical (•OCH₃): The most characteristic fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical (31 Da). This results in a highly stable, resonance-delocalized acylium ion.
-
[M - 31]⁺: Formation of the ion at m/z 173 . This is expected to be a prominent peak in the spectrum.
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the heterocyclic ring and the ester group results in the loss of the entire carbomethoxy radical (59 Da).
-
[M - 59]⁺: Formation of the ion at m/z 145 .
-
Pathway B: Fragmentation of the Heterocyclic Core
This pathway is analogous to the well-documented fragmentation of coumarin-type compounds.[5][6]
-
Decarbonylation of the Lactone: The primary fragmentation of the coumarin scaffold is the expulsion of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring.[5][7] This process leads to the formation of a stable, fused furan radical cation.
-
[M - 28]•⁺: Formation of a radical ion at m/z 176 . This peak is anticipated to be of significant intensity.
-
-
Subsequent Fragmentations: The [M - 28]•⁺ ion can undergo further fragmentation, such as the loss of the ester group components or a second decarbonylation.
The interplay of these pathways will define the final mass spectrum. For instance, the acylium ion at m/z 173 ([M-31]⁺) could subsequently lose a molecule of CO from the lactone ring to produce a fragment at m/z 145 .
Visualization of Predicted Fragmentation
The logical flow of these competing fragmentation pathways from the parent molecular ion is illustrated below.
Figure 1: Predicted major fragmentation pathways for this compound under electron ionization.
Summary of Predicted Key Fragments
The table below summarizes the expected primary ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.
| m/z | Proposed Formula | Neutral Loss | Origin / Comment |
| 204 | [C₁₁H₈O₄]•⁺ | - | Molecular Ion (M•⁺) |
| 176 | [C₁₀H₈O₃]•⁺ | CO (28 Da) | Decarbonylation of the lactone ring; characteristic of coumarins.[5] |
| 173 | [C₁₀H₅O₄]⁺ | •OCH₃ (31 Da) | Loss of methoxy radical from the ester; often a major fragment. |
| 145 | [C₉H₅O₂]⁺ | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy group. Can also arise from [m/z 173 - CO]. |
Protocol for Mass Spectrometric Analysis
This protocol outlines the steps for acquiring a robust EI mass spectrum using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. Direct infusion via a solids probe on a magnetic sector or TOF instrument is also a suitable alternative.
Instrumentation
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: Gas chromatograph (GC) with a capillary column (e.g., DB-5ms, HP-5ms) or a direct insertion probe.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate, dichloromethane, or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS injection. The optimal concentration should be determined empirically to avoid detector saturation.
Instrumental Parameters (GC-MS)
The causality behind these parameter choices is to ensure volatilization of the analyte without thermal degradation, achieve efficient ionization, and obtain a classic, library-matchable fragmentation pattern.
| Parameter | Setting | Rationale |
| GC Inlet Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic resolution. |
| Column Flow Rate | 1.0 - 1.5 mL/min | Standard flow for typical capillary columns, balancing speed and efficiency. |
| Oven Program | Start at 100 °C, ramp at 10-20 °C/min to 300 °C, hold for 5 min | A general-purpose program to elute the compound in a sharp peak. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and the MS source. |
| Ion Source Temp | 230 °C | Standard temperature for EI; balances ionization efficiency with minimizing thermal degradation. |
| Ionization Energy | 70 eV | The standard energy for EI to produce reproducible and extensive fragmentation. |
| Mass Scan Range | m/z 40 - 350 | A range that covers the molecular ion and all significant fragments. |
| Solvent Delay | 3 - 5 minutes | Prevents the massive solvent peak from entering and saturating the MS detector. |
Data Acquisition and Interpretation Workflow
The following workflow ensures a systematic approach to data analysis and structural confirmation.
Sources
- 1. CAS 50603-71-9: methyl 2-oxo-2H-cyclohepta[b]furan-3-carbo… [cymitquimica.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Developing Anti-Inflammatory Agents from Cyclohepta[b]furan Carboxylates
Abstract
This application note provides a comprehensive technical guide for the synthesis and biological evaluation of ethyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate derivatives as potent anti-inflammatory agents. Unlike traditional benzofurans, the cyclohepta[b]furan scaffold (a troponoid-fused heterocycle) offers unique electronic properties due to its non-benzenoid aromatic character. This guide details the optimized condensation protocol for scaffold generation, a self-validating screening workflow using RAW 264.7 macrophages, and mechanistic elucidation via the NF-κB signaling pathway.
Part 1: Chemical Synthesis & Optimization
The Scaffold Strategy
The core structure, 2H-cyclohepta[b]furan-2-one, mimics the electronic distribution of azulenes but possesses a lactone moiety that serves as a hydrogen bond acceptor. The introduction of a carboxylate group at the C-3 position (via diethyl malonate condensation) is critical for two reasons:
-
Solubility: It improves the lipophilicity profile (LogP) for cell membrane penetration.
-
Diversification: The ester handle allows for rapid late-stage functionalization (e.g., amidation) to explore Structure-Activity Relationships (SAR).
Optimized One-Pot Synthesis Protocol
Reaction Type: Base-catalyzed condensation / [8+2] Annulation equivalent. Precursors: 2-Chlorotropone and Diethyl Malonate.
Reagents & Materials
-
Substrate: 2-Chlorotropone (1.0 eq)
-
Nucleophile: Diethyl malonate (1.2 eq)
-
Base: Sodium ethoxide (NaOEt) (2.0 eq) - Freshly prepared preferred.
-
Solvent: Anhydrous Ethanol (EtOH)
-
Workup: 1M HCl, Dichloromethane (DCM), Brine.
Step-by-Step Workflow
-
Base Preparation: Dissolve sodium metal (2 eq) in anhydrous EtOH under N₂ atmosphere to generate NaOEt in situ.
-
Nucleophile Activation: Add diethyl malonate dropwise at 0°C. Stir for 30 min to generate the sodiomalonate carbanion.
-
Addition: Add 2-chlorotropone (dissolved in minimal EtOH) dropwise to the reaction mixture.
-
Cyclization: Warm to room temperature, then reflux for 4–6 hours. The solution typically turns dark red/orange, indicating the formation of the fused ring system.
-
Quench & Workup: Cool to RT. Pour into ice-cold 1M HCl (acidification is crucial to protonate the intermediate and force lactonization). Extract with DCM (3x).
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the generation of the cyclohepta[b]furan scaffold.[1]
Part 2: In Vitro Biological Screening (The Filter)
Rationale: The RAW 264.7 Model
To validate anti-inflammatory activity, we utilize the Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.[2][3][4] This assay quantifies the inhibition of Nitric Oxide (NO), a primary inflammatory mediator.
Critical Control: You must run a parallel cell viability assay (MTT or CCK-8). A compound that simply kills macrophages will also reduce NO levels, leading to a "false positive" anti-inflammatory result.
Validated Protocol: NO Inhibition & Viability Counter-Screen
Materials
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Stimulant: LPS (E. coli serotype 055:B5), 1 µg/mL final conc.
-
Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄).[4]
-
Positive Control: Indomethacin or Dexamethasone (10 µM).
Procedure
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Pre-treat cells with the test compound (0.1 – 50 µM) for 1 hour.
-
Note: Always include a DMSO vehicle control (max 0.1% v/v).
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours.
-
NO Quantification (Supernatant):
-
Viability Check (Remaining Cells):
-
Add MTT solution (0.5 mg/mL) to the cells remaining in the original plate.
-
Incubate 2-4 hours. Dissolve formazan crystals in DMSO.
-
Read Absorbance at 570 nm.[3]
-
Data Interpretation Template
Compounds should only be advanced if they show dose-dependent NO inhibition without significant cytotoxicity (>80% viability).
| Compound ID | Conc. (µM) | NO Inhibition (%) | Cell Viability (%) | Decision |
| CHF-001 | 10 | 12% | 98% | Inactive |
| CHF-002 | 10 | 85% | 95% | Hit (Advance) |
| CHF-003 | 10 | 90% | 20% | Toxic (Discard) |
| Indomethacin | 10 | 65% | 96% | Valid Control |
Part 3: Mechanistic Elucidation (The "Why")
Target Pathway: NF-κB Signaling
Cyclohepta[b]furan derivatives exert their effect primarily by intercepting the Nuclear Factor-kappa B (NF-κB) pathway. Under basal conditions, NF-κB is sequestered in the cytoplasm by IκBα. Upon LPS stimulation, IκBα is phosphorylated (by IKK) and degraded, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and transcribe pro-inflammatory genes like iNOS and COX-2.
Mechanism of Action: These compounds typically inhibit the phosphorylation of IκBα or the upstream IKK complex, thereby preventing the nuclear translocation of p65.
Signaling Pathway Diagram
Figure 2: Proposed mechanism of action showing inhibition of the NF-κB inflammatory cascade.
References
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones: Shoji, T., et al. (2021).[1][7][8] Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences. [Link]
-
Standard NO Inhibition Assay Protocol: Joo, T., et al. (2014). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells.[4][6] Marine Drugs. [Link]
-
NF-κB Pathway in Inflammation: Liu, T., et al. (2017).[9][10] NF-κB signaling in inflammation.[9][10][11][12] Signal Transduction and Targeted Therapy. [Link]
-
Anti-inflammatory Activity of Furan Derivatives: El-Hameed, R., et al. (2017). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones [mdpi.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yields.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for accessing a variety of azulene derivatives and other complex molecules.[1][2] The most common and effective method for constructing this bicyclic system is through the condensation of a reactive troponoid, such as 2-chlorotropone, with an active methylene compound, namely dimethyl malonate, in the presence of a suitable base.[1][3][4] This reaction proceeds via a nucleophilic attack of the malonate carbanion on the tropone ring, followed by an intramolecular cyclization to form the furanone ring.
While the reaction is robust, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis, providing scientifically grounded solutions to optimize your experimental outcomes.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common frustrations in this synthesis. Several factors can contribute to this issue, from the quality of your starting materials to the specifics of your reaction conditions.
Possible Causes and Solutions:
-
Inactive or Insufficient Base: The formation of the malonate carbanion is critical for the initial nucleophilic attack. If the base is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Recommendation: Use freshly prepared sodium methoxide or a recently purchased, properly stored batch. Ensure that you are using at least one equivalent of base relative to the dimethyl malonate. An excess of base can sometimes be beneficial, but be mindful of potential side reactions.
-
-
Poor Quality Starting Materials: The purity of your 2-chlorotropone and dimethyl malonate is paramount. Impurities in the starting materials can interfere with the reaction.
-
Recommendation: Purify the 2-chlorotropone by distillation or chromatography before use. Ensure the dimethyl malonate is of high purity and free from water.
-
-
Suboptimal Reaction Temperature: This condensation reaction is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, you may promote the formation of side products and decomposition.
-
Recommendation: The reaction is typically run at room temperature to gentle reflux. Start with room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates.
-
Recommendation: Anhydrous methanol or ethanol are commonly used solvents for this reaction as they are compatible with the use of sodium methoxide or ethoxide. Ensure your solvent is dry, as water can quench the base and hydrolyze the ester.
-
Issue 2: Formation of Significant Impurities
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of impurities. Identifying and minimizing these side products is key to obtaining a high yield of the desired compound.
Common Impurities and How to Avoid Them:
-
Dialkylated Malonate: A common side reaction in malonic ester syntheses is the formation of a dialkylated product, where the tropone ring adds to both acidic protons of the malonate.[5]
-
Mitigation Strategy: Use a slight excess of dimethyl malonate relative to the 2-chlorotropone. This will favor the mono-addition product. Careful control of the stoichiometry is crucial.
-
-
Hydrolysis of the Methyl Ester: If there is water present in the reaction mixture, the methyl ester of the product can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.
-
Mitigation Strategy: Use anhydrous solvents and reagents. If you suspect hydrolysis has occurred, you can re-esterify the crude product using methanol and a catalytic amount of acid.
-
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of both 2-chlorotropone and dimethyl malonate in your crude product.
-
Mitigation Strategy: Monitor the reaction progress closely using TLC. If the reaction stalls, consider adding a small additional amount of base or slightly increasing the temperature.
-
-
Darkly Colored Reaction Mixture: The formation of a dark brown or black reaction mixture can indicate decomposition of the tropone starting material or the product. Troponoids can be sensitive to strong bases and high temperatures over extended periods.
-
Mitigation Strategy: Minimize the reaction time as much as possible. Once the reaction is complete, work it up promptly. If the reaction requires heating, do so gently and for the shortest time necessary.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of sodium methoxide?
A1: Yes, other alkoxide bases such as sodium ethoxide can be used, and in some cases, non-alkoxide bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like DMF or THF might be effective. However, sodium methoxide in methanol is the most commonly reported and generally reliable base for this transformation. If you use a different base, you will need to optimize the reaction conditions accordingly.
Q2: My column chromatography purification is difficult, and the product seems to be sticking to the silica gel. What can I do?
A2: this compound is a polar compound, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and difficult elution.[6][7]
-
Tip 1: Use a less acidic stationary phase. Consider using deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to your eluent) or an alternative stationary phase like alumina.
-
Tip 2: Optimize your solvent system. A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For very polar compounds, a small amount of methanol in dichloromethane or ethyl acetate can be effective.[8]
-
Tip 3: Use reverse-phase chromatography. If normal-phase chromatography is consistently problematic, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.[9]
Q3: How can I confirm the structure of my product?
A3: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: You should expect to see a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a series of multiplets in the aromatic region corresponding to the protons on the seven-membered ring.
-
¹³C NMR: Look for the characteristic carbonyl peaks of the ester and the lactone, as well as the signals for the sp² hybridized carbons of the bicyclic system.
-
IR Spectroscopy: You should observe strong carbonyl stretching frequencies for the ester and the lactone.
-
Mass Spectrometry: This will confirm the molecular weight of your compound.
Q4: My reaction worked once, but I'm having trouble with reproducibility. What are the most likely causes?
A4: Lack of reproducibility is often due to subtle variations in experimental conditions. The most common culprits are:
-
Purity of reagents: The quality of your 2-chlorotropone and base can vary between batches.
-
Anhydrous conditions: Even small amounts of water can have a significant impact on the reaction. Ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Reaction time and temperature: Small deviations in these parameters can lead to different outcomes. Careful and consistent monitoring is key.
Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
2-Chlorotropone
-
Dimethyl malonate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Malonate Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve dimethyl malonate (1.1 equivalents) in anhydrous methanol. To this solution, add sodium methoxide (1.0 equivalent) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
Reaction with 2-Chlorotropone: Dissolve 2-chlorotropone (1.0 equivalent) in anhydrous methanol and add it dropwise to the solution of the malonate anion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). A typical eluent for TLC is a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by adding saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Summary
| Parameter | Recommended Condition |
| Stoichiometry | 2-Chlorotropone:Dimethyl malonate:Base (1:1.1:1) |
| Base | Sodium methoxide |
| Solvent | Anhydrous Methanol |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |
Visualizing the Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Purification [chem.rochester.edu]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
common side products in the synthesis of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles to ensure the success of your experiments.
I. Overview of the Primary Synthetic Route
The most common and effective method for synthesizing the cyclohepta[b]furan-2-one core is through the condensation of a tropone derivative, typically with a leaving group at the 2-position, with an active methylene compound such as dimethyl malonate.[1] This reaction is generally base-catalyzed, for instance, using sodium methoxide. The subsequent aromatization, if necessary, yields the final product.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Problem 1: Low yield of the desired product with significant amounts of an 8-hydroxy byproduct.
Question: My reaction is producing a significant amount of what appears to be an 8-hydroxy-2-oxo-2H-cyclohepta[b]furan-3-carboxylate derivative instead of my target molecule. What is causing this and how can I prevent it?
Answer:
Causality: The formation of an 8-hydroxy byproduct is a known issue in the synthesis of related cyclohepta[b]furan-2-ones.[1] This side reaction is highly dependent on the base and solvent system used. The reaction of a 2-tosyloxytropone with diethyl malonate in the presence of sodium ethoxide has been reported to yield the 8-hydroxy derivative as the major product.[1] This is attributed to a competing reaction pathway where the tropone ring itself is attacked at a different position, leading to a different cyclization outcome. The pKa of the alcohol solvent can influence the reactivity and lead to this alternative pathway.[1]
Solution:
-
Choice of Base and Solvent: To favor the formation of the desired product, it is crucial to use a base with the corresponding alcohol as the solvent. For the synthesis of the methyl ester, sodium methoxide (NaOMe) in methanol is the recommended system.[1] This minimizes transesterification and appears to favor the desired cyclization pathway.
-
Reaction Temperature: Running the reaction at a controlled, lower temperature may also help to improve the selectivity towards the desired product by disfavoring the alternative, potentially higher activation energy, pathway leading to the 8-hydroxy byproduct.
Protocol for Minimizing 8-Hydroxy Byproduct Formation:
-
Ensure your methanol is anhydrous.
-
Prepare a fresh solution of sodium methoxide in methanol.
-
Dissolve your 2-substituted tropone starting material in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add the dimethyl malonate to the tropone solution.
-
Add the sodium methoxide solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
Problem 2: Incomplete conversion and presence of unreacted starting materials.
Question: After the reaction time, I still see a significant amount of my starting tropone and/or dimethyl malonate on my TLC plate. How can I drive the reaction to completion?
Answer:
Causality: Incomplete conversion can be due to several factors:
-
Insufficient Base: The base is catalytic but can be consumed by moisture or other acidic impurities.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion.
-
Purity of Reagents: Impurities in the starting materials or solvent can inhibit the reaction.
Solution:
-
Verify Base Stoichiometry: While catalytic, using a slight excess of the base can sometimes help to overcome any deactivation.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If the reaction stalls at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) to encourage completion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent quenching of the base.
Problem 3: Formation of a complex mixture of unidentified side products.
Question: My crude product is a complex mixture, and it is difficult to isolate the desired compound. What could be the source of these multiple side products?
Answer:
Causality: A complex mixture often points to competing reaction pathways or decomposition. In the context of cycloaddition routes to similar heterocyclic systems, the formation of various regioisomers and stereoisomers is a common challenge.[2][3] For instance, if a Diels-Alder type strategy is employed, multiple cycloaddition products ([4+2], [6+4], [8+2]) could potentially form.[3] Additionally, base-catalyzed self-condensation of dimethyl malonate or polymerization of the tropone starting material can occur under harsh conditions (e.g., high temperatures or concentrated base).
Solution:
-
Control of Reaction Conditions:
-
Maintain a lower reaction temperature to minimize side reactions.
-
Ensure slow, controlled addition of the base to avoid localized high concentrations.
-
-
Purification Strategy: A robust purification strategy is essential.
-
Column Chromatography: This is the most effective method for separating complex mixtures. A gradient elution using a solvent system like hexanes/ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance purity.
-
Troubleshooting Workflow for Complex Mixtures:
Caption: A logical workflow for troubleshooting a complex reaction mixture.
Problem 4: The isolated product is the dihydro-intermediate, not the fully aromatic cyclohepta[b]furan-2-one.
Question: My isolated product appears to be the dihydro-cyclohepta[b]furan carboxylate intermediate. How do I effectively perform the final dehydrogenation step?
Answer:
Causality: The initial cyclization reaction often yields the dihydro- intermediate, which then needs to be oxidized to the final aromatic product. This dehydrogenation step may not occur spontaneously under the reaction conditions.
Solution:
-
Choice of Oxidizing Agent: Several reagents can be used for this dehydrogenation.
-
N-Bromosuccinimide (NBS): NBS is a common and effective reagent for allylic bromination, which is followed by elimination to form the double bond.[4]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent often used for aromatization reactions.
-
-
Reaction Conditions: The choice of solvent and temperature is crucial for a successful dehydrogenation. The reaction with NBS is often carried out in a non-polar solvent like carbon tetrachloride or dichloromethane, sometimes with a radical initiator.[5]
Experimental Protocol for Dehydrogenation using NBS:
-
Dissolve the dihydro-intermediate in anhydrous dichloromethane.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
The reaction can be initiated with a radical initiator like AIBN or by gentle heating/photochemical means.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis?
-
A 2-substituted tropone, such as 2-chlorotropone or 2-tosyloxytropone.[1]
-
Dimethyl malonate.[1]
-
A suitable base, typically sodium methoxide.[1]
Q2: How can I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) and visualize the spots under UV light. The product is typically more conjugated and will have a different Rf value than the starting materials.
Q3: My final product is an oil, but the literature reports a solid. What should I do?
-
An oily product often indicates the presence of impurities. Thorough purification by column chromatography is recommended. After chromatography, try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal, if available, can also be helpful.
Q4: Can I use a different dialkyl malonate, for example, diethyl malonate?
-
Yes, however, you must use the corresponding alkoxide base (e.g., sodium ethoxide with diethyl malonate) to avoid transesterification, which would lead to a mixture of methyl and ethyl esters.[1] Also, be aware that the choice of alkoxide can influence the product distribution, as seen with the formation of the 8-hydroxy byproduct with sodium ethoxide.[1]
IV. Data Summary
| Potential Issue | Common Cause(s) | Recommended Solution(s) |
| 8-Hydroxy Byproduct | Incorrect base/solvent combination (e.g., NaOEt/EtOH) | Use NaOMe in anhydrous methanol.[1] |
| Incomplete Reaction | Insufficient base, low temperature, short reaction time | Use slight excess of base, gently heat, extend time. |
| Dihydro-intermediate | Lack of subsequent oxidation step | Perform dehydrogenation with NBS or DDQ.[4][5] |
| Complex Mixture | High temperature, high base concentration | Control reaction conditions, utilize column chromatography. |
V. References
-
Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University. Retrieved from [Link]
-
Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. (2024). MDPI. Retrieved from [Link]
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Milroda, M. L., & Northrop, B. H. (2022). Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. The Royal Society of Chemistry. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. (2022). The Royal Society of Chemistry. Retrieved from [Link]
Sources
purification challenges of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate and solutions
Welcome to the technical support center for methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this unique heteroazulene derivative. The following troubleshooting guides and FAQs are based on established synthetic methodologies and purification principles for related compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Persistent Colored Impurities in the Final Product
Question: My final product of this compound has a persistent yellow or orange hue, even after initial purification. How can I obtain a pure, colorless product?
Probable Causes:
-
Residual Starting Materials or Reagents: In syntheses involving troponoids, unreacted starting materials or colored byproducts can be difficult to remove. For instance, reactions using reagents like triethylamine can sometimes lead to colored impurities.[1]
-
Formation of Degradation Products: The 2H-cyclohepta[b]furan-2-one core can be sensitive to certain conditions, and degradation can lead to colored impurities.
-
Oxidation: The extended π-system of the molecule may be susceptible to oxidation, leading to colored species.
Solutions:
-
Recrystallization: This is often the most effective method for removing colored impurities from crystalline solids.
-
Solvent Selection: Experiment with a range of solvents. Based on the purification of similar compounds, ethanol is a good starting point.[2] For less polar impurities, a mixed solvent system like ethyl acetate/hexane might be effective.
-
Protocol:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period. Caution: Use charcoal sparingly as it can adsorb your product.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane or chloroform is a good starting point for elution.[3] The polarity can be fine-tuned based on TLC analysis.
-
Workflow Diagram:
Caption: Workflow for purification by column chromatography.
-
Problem 2: Low Recovery After Purification
Question: I am experiencing significant product loss during purification. What are the likely causes and how can I improve my yield?
Probable Causes:
-
Product Solubility: The product may be partially soluble in the recrystallization wash solvent or may have a high affinity for the stationary phase in chromatography.
-
Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The 2H-cyclohepta[b]furan-2-one core can undergo hydrolysis and decarboxylation under acidic conditions.[1]
-
Co-elution with Impurities: If impurities have similar polarity to the product, it can be difficult to separate them without sacrificing yield.
Solutions:
-
Optimize Recrystallization:
-
Minimize Wash Volume: Use the smallest possible volume of ice-cold solvent to wash the crystals.
-
Second Crop: Concentrate the mother liquor to obtain a second crop of crystals. Note that this crop may be less pure.
-
-
Modify Chromatographic Conditions:
-
Neutralize Silica Gel: If degradation is suspected, you can use silica gel that has been neutralized with a small amount of triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Solvent System Optimization: A well-chosen solvent system can improve separation and reduce tailing, leading to better recovery.
Parameter Recommendation Stationary Phase Silica Gel (default), Neutral Alumina (if degradation occurs) Mobile Phase (Starting) 9:1 Hexane:Ethyl Acetate Gradient Gradually increase the polarity with Ethyl Acetate -
Problem 3: Product Appears to be Decomposing During Purification
Question: My product seems to be degrading during purification, as evidenced by the appearance of new spots on my TLC plates. How can I prevent this?
Probable Causes:
-
Hydrolysis: The ester and lactone functionalities are susceptible to hydrolysis, especially in the presence of acid or base.
-
Thermal Instability: Prolonged heating during recrystallization or solvent evaporation can cause decomposition.
-
Light Sensitivity: Some complex organic molecules can be sensitive to light.
Solutions:
-
Control pH:
-
Avoid strongly acidic or basic conditions during workup and purification. Use a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[4]
-
As mentioned, use neutralized silica gel for chromatography if necessary.
-
-
Minimize Heat Exposure:
-
Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) for solvent removal.
-
If recrystallizing, avoid prolonged boiling.
-
-
Protect from Light:
-
Conduct purification steps in a fume hood with the sash down to minimize light exposure.
-
Wrap chromatography columns and collection flasks in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure 2H-cyclohepta[b]furan-2-one derivatives are often described as yellow-orange needles or leaflets.[1] The methyl carboxylate derivative is expected to be a crystalline solid.
Q2: What are the recommended storage conditions for this compound?
Based on supplier information for the compound, it should be stored sealed in a dry environment at 2-8°C.[5] This suggests that the compound may be sensitive to moisture and elevated temperatures.
Q3: What analytical techniques are best for assessing the purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The presence of unexpected signals would indicate impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying purity and detecting minor impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the purity of column chromatography fractions. A single spot on a TLC plate (developed in multiple solvent systems) is a good indication of purity.
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be a viable alternative, especially for polar impurities. This can be particularly useful if the compound shows instability on normal-phase silica gel.
Q5: Are there any known incompatible reagents or solvents?
-
Strong Acids and Bases: As mentioned, these can cause hydrolysis of the ester and lactone.
-
Reactive Nucleophiles: The electrophilic nature of the cyclohepta[b]furanone system means it can react with strong nucleophiles.[7] Avoid these during purification.
This technical support guide provides a starting point for addressing the purification challenges of this compound. Successful purification will depend on careful execution of these techniques and adaptation to the specific impurities present in your crude product.
References
-
Brum, E., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 998–1002. [Link]
-
Noda, Y., et al. (2021). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 26(15), 4627. [Link]
-
Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2-ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 78(8), 1919. [Link]
-
Carneiro, C. G., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 998–1002. [Link]
-
Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(6), 885-887. [Link]
-
Priehradná, P., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. [Link]
-
Priehradná, P., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7858. [Link]
-
Jung, M. E., & Hagenah, J. A. (1983). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 48(26), 5253-5261. [Link]
-
Sridhar, D., & Perumal, P. (2007). Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. Journal of Chemical Research, 2007(1), 47-50. [Link]
- M/S. MSN Laboratories Limited. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate.
-
Noda, Y., & Hori, K. (2022). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 27(19), 6289. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 50603-71-9|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Analysis of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Diagnostic Center: Identification & Characterization
This module addresses the most common "symptoms" observed during the analysis of crude reaction mixtures. Use this section to identify which impurities are present before attempting purification.
Q: My 1H NMR spectrum shows a complex aromatic region and multiple methyl singlets. How do I distinguish the product from starting materials?
A: The key to identification lies in the specific chemical shifts of the methyl ester and the unique deshielding of the cyclohepta[b]furanone ring protons.
| Compound | Key 1H NMR Signal (CDCl3) | Multiplicity | Diagnostic Note |
| Target Product | ~3.92 ppm | Singlet (3H) | Ester methyl group. |
| ~9.10 ppm | Doublet (1H) | H-4 proton . Highly deshielded due to the anisotropic effect of the carbonyl and aromatic current. This is the "fingerprint" signal. | |
| Dimethyl Malonate (Start Material) | ~3.75 ppm | Singlet (6H) | Methyl esters. |
| ~3.39 ppm | Singlet (2H) | Methylene protons. Disappears if D2O exchange is performed (acidic protons). | |
| 2-Chlorotropone (Start Material) | ~6.8 - 7.5 ppm | Multiplet | Lacks the distinct >8.5 ppm signal. |
| Ring-Opened Intermediate (Heptafulvene type) | ~3.6 - 3.8 ppm | Two Singlets | Often shows two distinct methyl signals if the rotation is restricted or if symmetry is broken. |
| Oligomers/Polymers | 7.0 - 8.0 ppm | Broad Hump | "Baseline rise" indicating decomposition of the tropone ring. |
Q: The product appears as a dark oil/tar instead of the expected orange/red solid. What happened?
A: This usually indicates oxidative polymerization or thermal decomposition .
-
Cause: Tropone derivatives are sensitive to air and heat. If the reaction was refluxed too long or exposed to air while hot, the tropone ring can oligomerize.
-
Diagnostic: Check TLC. A "streak" from the baseline to the solvent front confirms polymerization.
-
Remedy: The target compound is a solid (mp ~138-140°C). If you have an oil, perform a trituration with cold methanol or ether. The monomeric product often precipitates, leaving the oily oligomers in solution.
Purification Protocols: Removal of Impurities
Choose your workflow based on the purity profile determined in Module 1.
Workflow Visualization: The Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on crude analysis.
Protocol A: Recrystallization (Recommended)
Best for: Removing unreacted dimethyl malonate and trace inorganic salts.
-
Solvent Selection: The literature supports Methanol or a Benzene/Cyclohexane mixture.
-
Note: Benzene is toxic; Toluene is a safer substitute, though solubility may vary.
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling methanol.
-
Crucial Step: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the orange/red needles by filtration.
-
-
Validation: 1H NMR should show the disappearance of the 3.75 ppm singlet (dimethyl malonate).
Protocol B: Column Chromatography (Troubleshooting)
Best for: Separating close-running side products or when recrystallization fails.
Warning: Silica gel is slightly acidic. Cyclohepta[b]furanones can undergo hydrolysis or rearrangement on active silica.
-
Modification: Use Neutral Alumina (Activity Grade III) OR deactivate your silica gel by flushing the column with 1% Triethylamine in Hexane before loading the sample.
-
Eluent System: Gradient elution starting with Hexane:Ethyl Acetate (9:1)
(7:3). -
Observation: The product is usually highly colored (yellow/orange) and fluorescent under UV (254/365 nm), making fraction collection easy.
Synthesis Optimization: Prevention at the Source
Understanding the reaction mechanism allows you to prevent impurity formation before it begins.
Q: I have low yield and a major impurity at ~3.6 ppm. What is it?
A: This is likely the uncyclized heptafulvene intermediate (1,1-bis(methoxycarbonyl)-2-(2-troponyl)ethene).
-
Mechanism: The reaction proceeds in two steps:[1][2][3] (1) Condensation of malonate with tropone, (2) Intramolecular cyclization/elimination of methanol.
-
Fix: The cyclization step requires heat or stronger base conditions to complete.
-
Action: Ensure the reaction is refluxed sufficiently (typically 60-80°C).
-
Action: Check your base equivalents.[4] Sodium methoxide (NaOMe) is standard. Ensure you are using at least 2.0-2.2 equivalents relative to the tropone to drive the condensation and neutralize the HCl formed (if using 2-chlorotropone).
-
Mechanistic Pathway & Impurity Origins
Figure 2: Reaction pathway showing the critical intermediate stage. Incomplete cyclization leads to the heptafulvene impurity; excess water leads to hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol for recrystallization? A: Use with caution. Since the product is a methyl ester, refluxing in ethanol with trace base (or even slightly acidic conditions) can lead to transesterification , resulting in a mixture of methyl and ethyl esters. Stick to Methanol or non-nucleophilic solvents (Toluene/Cyclohexane).
Q: Is the compound stable on the benchtop? A: It is relatively stable in solid form but light-sensitive. Store in an amber vial at 2-8°C. In solution (especially chlorinated solvents like CDCl3), it can decompose over days due to trace acid in the solvent.
Q: Why does my product turn red upon adding acid? A: Cyclohepta[b]furanones can be protonated to form troponylium-like cations (flavylium analogs), which are deeply colored. This is reversible with base, but prolonged exposure to strong acid will hydrolyze the ester.
References
-
Nozoe, T., et al. (1973). Synthesis of Cyclohepta[b]furan-2-one Derivatives. Bulletin of the Chemical Society of Japan.
-
BldPharm. (n.d.). Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate Product Analysis.
-
MDPI. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules.
- Takase, K. (1964). The Reaction of 2-Chlorotropones with Ethyl Acetoacetate. Bulletin of the Chemical Society of Japan.
Sources
stability issues and degradation pathways of cyclohepta[b]furan-2-one derivatives in solution
Technical Support Center: Stability & Degradation of Cyclohepta[b]furan-2-one Derivatives
Topic: Stability issues and degradation pathways of cyclohepta[b]furan-2-one derivatives in solution. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Introduction: The Heteroazulene Scaffold
Cyclohepta[b]furan-2-one (often referred to as 2H-cyclohepta[b]furan-2-one or 1-oxaazulen-2-one) is a critical bicyclic intermediate, primarily utilized as a precursor for the synthesis of azulenes via [8+2] cycloaddition.[1][2] Its structure comprises a tropone-like seven-membered ring fused to a lactone.[1]
While valuable for its reactivity, this specific conjugation confers inherent instability in solution, particularly regarding nucleophilic susceptibility and photolytic dimerization.[1] This guide addresses the troubleshooting of unintentional degradation during storage and experimental handling.
Part 1: Solubility & Solvent Compatibility (FAQ)
Q1: What is the optimal solvent system for preparing stock solutions of cyclohepta[b]furan-2-one derivatives? Recommendation:
-
Preferred Solvents: Anhydrous Dichloromethane (DCM) , Chloroform (CHCl₃) , or DMSO .[1]
-
Reasoning: These derivatives exhibit moderate polarity.[1] Chlorinated solvents provide excellent solubility without nucleophilic interference. DMSO is suitable for biological assays but requires strict anhydrous handling to prevent hydrolysis.
-
-
Solvents to AVOID:
-
Primary/Secondary Amines (e.g., Pyridine, Piperidine): Critical Incompatibility.[1] Amines rapidly attack the lactone ring or the 8-position of the seven-membered ring, leading to ring-opening or recyclization into nitrogenous heterocycles (e.g., 2H-furo[3,2-b]pyran derivatives).[1]
-
Alcohols (Methanol/Ethanol) with Base: In the presence of even weak bases, alcohols can induce transesterification or ring-opening of the lactone.[1]
-
Q2: My solution turned from orange/yellow to deep blue/violet. What happened? Diagnosis: Unintentional Azulene Formation.
-
Mechanism: The "blue" color is characteristic of the azulene chromophore.[1][2] If your solution contained electron-rich alkenes (e.g., enamines, vinyl ethers) or if the compound degraded into reactive species that self-condensed, you likely triggered an [8+2] cycloaddition followed by decarboxylation.[1]
-
Troubleshooting: Check the purity of your solvent.[1] Traces of nucleophiles or active methylene impurities can catalyze this transformation.[1]
Part 2: Degradation Pathways & Mechanisms
The degradation of cyclohepta[b]furan-2-one is dominated by three pathways: Base-Catalyzed Hydrolysis , Nucleophilic Ring Opening , and Photodimerization .[1]
Visualizing the Degradation Landscape
Figure 1: Primary degradation pathways of cyclohepta[b]furan-2-one in solution.[1]
Part 3: Chemical Stability Troubleshooting
Q3: Is the compound stable in aqueous buffers? Analysis:
-
Acidic pH (pH < 4): Generally Stable .[1] The tropylium character of the seven-membered ring is stabilized in acidic media.[1] Synthetic protocols often use conc.[1] H₂SO₄ for decarboxylation, indicating high acid tolerance.[1]
-
Neutral pH (pH 7): Metastable . Slow hydrolysis may occur over days, especially if the 3-position is substituted with electron-withdrawing groups (e.g., -COOEt), which activate the lactone carbonyl.[1]
-
Basic pH (pH > 8): Unstable .[1] Hydroxide ions attack the lactone carbonyl (C-2) or the C-8 position.[1] This causes the furanone ring to open, forming water-soluble troponyl-acetate salts.[1]
-
Action: If using in biological assays, buffer at pH 7.4 max and use fresh preparations.[1]
-
Q4: I observe a precipitate forming in my stored solution. What is it? Diagnosis:
-
Photodimerization: If stored in clear glass, [2+2] cycloaddition can occur, leading to insoluble dimers.[1]
-
Polymerization: In concentrated solutions (>100 mM), intermolecular reactions can lead to oligomers, particularly if the 3-position is unsubstituted.[1]
Q5: How do I monitor the integrity of the compound? Protocol:
-
UV-Vis Spectroscopy: This is the most sensitive rapid check.[1]
-
1H NMR (Diagnostic Signals):
Part 4: Storage & Handling Protocols
To maximize the shelf-life of cyclohepta[b]furan-2-one derivatives, adhere to the following "Golden Rules":
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Solid) / -80°C (Solution) | Retards thermal polymerization and slow hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | While relatively air-stable, the conjugated system is susceptible to long-term oxidation (epoxidation of the 7-ring).[1] |
| Container | Amber Glass Vials | Prevents [2+2] photodimerization excitation.[1] |
| Additives | None (Avoid Bases) | Even weak bases (bicarbonate) can initiate lactone hydrolysis.[1] |
References
-
Nozoe, T., et al. (1972).[1] The Reaction of 2-Chlorotropone with Active Methylene Compounds. Bulletin of the Chemical Society of Japan.[1] Link[1]
-
Shoji, T., et al. (2024).[1][3] Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI Organics.[1] Link[1]
-
Morita, N., & Toyota, K. (2009).[1] The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. Heterocycles. Link
-
Takase, K., et al. (1986).[1] Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones. Chemistry Letters. Link[1]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Document ID: TS-CHF-003
Introduction
Welcome to the Technical Support Center for heptafulvene-fused lactone synthesis. This guide addresses the scale-up challenges associated with synthesizing methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (often referred to as the "Nozoe Lactone" derivative).
This compound is a critical intermediate for synthesizing azulenes via the Nozoe-Matsumura reaction . While the bench-scale synthesis (milligram to gram) is well-documented, multi-kilogram scale-up presents distinct thermodynamic and purification risks.
Core Chemistry Overview
The standard process route involves the condensation of 2-chlorotropone (or 2-tosyloxytropone) with dimethyl malonate via a base-mediated nucleophilic substitution-cyclization cascade.
Key Reaction Pathway:
-
Nucleophilic Attack: Malonate anion attacks C-7 of the tropone ring.
-
Rearrangement: Hydrogen shift and ring closure.
-
Elimination: Loss of HCl (or HOTs) and methanol to form the furanone ring.
Module 1: Reaction Troubleshooting (The "Make" Phase)
Common Issue: Runaway exotherms and "tar" formation during base addition.
Root Cause Analysis
The condensation is highly exothermic. On a small scale, heat dissipation is rapid. On a large scale, localized hot spots during the addition of sodium methoxide (NaOMe) cause the labile tropone ring to polymerize (forming dark tars) or the lactone product to undergo ring-opening ammonolysis/hydrolysis.
Protocol: Controlled Addition Strategy
| Parameter | Specification | Technical Rationale |
| Reagent | 2-Chlorotropone (1.0 eq) | Limiting reagent. Warning: Potent skin sensitizer. |
| Nucleophile | Dimethyl Malonate (1.1 - 1.2 eq) | Slight excess ensures complete consumption of the expensive tropone. |
| Base | NaOMe (2.0 - 2.2 eq) in MeOH | 2 equivalents required: 1 for enolate formation, 1 to neutralize HCl byproduct. |
| Temperature | -10°C to 0°C | Critical: Higher temps (>10°C) promote polymerization of 2-chlorotropone. |
| Addition Rate | 0.5 L/min (for 100L reactor) | Must maintain internal temp < 5°C. |
Step-by-Step Troubleshooting
Q: My reaction mixture turned black immediately.
-
Diagnosis: Thermal decomposition of 2-chlorotropone.
-
Fix: Ensure the reactor jacket is pre-cooled to -15°C before addition. Dilute the 2-chlorotropone in THF or MeOH (5 volumes) prior to mixing. Do not add neat tropone to the base. Always add the base solution to the tropone/malonate mixture slowly.
Q: I see a mixture of methyl and ethyl esters.
-
Diagnosis: Transesterification.
-
Fix: You likely used Sodium Ethoxide (NaOEt) in Ethanol with Dimethyl Malonate.
-
Rule: Match the alkoxide base to the ester group. Use NaOMe/MeOH for methyl esters.
Visualizing the Reaction Logic
Figure 1: Reaction pathway and critical control points for preventing polymerization.
Module 2: Isolation & Purification (The "Isolate" Phase)
Common Issue: "I cannot run a silica column on 5kg of material."
Strategic Shift: Crystallization over Chromatography
The target lactone is highly crystalline and typically precipitates directly from the reaction mixture or upon aqueous quench. Chromatography on this scale is dangerous (flammable solvents) and inefficient.[1]
Troubleshooting Guide: Work-up
Q: The product is oiling out during the quench.
-
Diagnosis: The methanol content is too high, solubilizing the product, or the pH is too basic (forming the ring-opened salt).
-
Protocol:
-
Acidify: Pour the reaction mixture into ice-water containing dilute HCl (pH should reach ~4-5). Caution: CO2 evolution if carbonates are present.
-
Solvent Strip: If oiling occurs, distill off excess Methanol under reduced pressure (keep T < 40°C).
-
Precipitation: The residue should solidify upon cooling. Triturate with cold water.
-
Q: The solid is bright red/orange instead of yellow/orange.
-
Diagnosis: Formation of azulenic impurities or ring-opening.
-
Fix: Recrystallization.[1]
-
Solvent System: Recrystallize from Ethyl Acetate or Methanol/DCM . The pure lactone is typically orange needles.
Purification Data Table
| Method | Yield Potential | Purity Profile | Scalability | Notes |
| Silica Column | 85-90% | >99% | Low | High solvent waste; not recommended >100g. |
| Direct Filtration | 70-80% | 90-95% | High | Fast; requires optimal water quench ratio (1:5). |
| Recrystallization | 60-75% | >99% | High | Solvent: Ethyl Acetate. Heat to boil, filter hot, cool slowly. |
Visualizing the Work-up Decision Tree
Figure 2: Isolation workflow prioritizing filtration and crystallization over extraction.
Frequently Asked Questions (FAQ)
Q1: Can I use Tropone instead of 2-Chlorotropone? A: Yes, but it complicates scale-up. The reaction of unsubstituted tropone with malonates requires an oxidative coupling agent (e.g., Manganese(III) acetate). Handling stoichiometric metal oxidants on a kilo-scale creates significant waste disposal issues. The 2-chlorotropone route is cleaner for process chemistry.
Q2: Is the product light sensitive? A: Yes. Cyclohepta[b]furan-2-ones can undergo photochemical rearrangement or dimerization. Store the bulk solid in amber glass or double-lined fiber drums away from direct light.
Q3: Why is 2-Chlorotropone considered a "Sensitizer"? A: Troponoids are structurally similar to certain natural skin irritants. 2-Chlorotropone is a potent lachrymator and skin sensitizer.
-
Safety Protocol: Use double nitrile gloves, full Tyvek suit, and a powered air-purifying respirator (PAPR) when handling the solid starting material.
Q4: Can I use DBU instead of NaOMe? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is effective and often gives cleaner profiles on a small scale. However, on a large scale, DBU is significantly more expensive than NaOMe and harder to remove from the product without an acidic wash (which risks hydrolysis). Stick to NaOMe for cost-efficiency unless the substrate is extremely base-sensitive.
References
-
Nozoe, T., Seto, S., Matsumura, S., & Asano, T. (1956). Synthesis of Azulene Derivatives from Troponoids. Proceedings of the Japan Academy.
-
Takase, K., et al. (1971). The Reaction of 2-Chlorotropone with Active Methylene Compounds.[2][3] Tetrahedron. (Foundational work on the mechanism of the condensation).
- Morita, N., & Toyota, K. (2009). The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. (Review of the specific heterocycle synthesis).
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions: Safety Guidelines.
Sources
effect of base and solvent on the synthesis of cyclohepta[b]furan-2-ones
Welcome to the technical support center for the synthesis of cyclohepta[b]furan-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of cyclohepta[b]furan-2-ones is a cornerstone for accessing a variety of complex molecules, most notably azulene derivatives. The most common and reliable method involves the reaction of a 2-substituted tropone with an active methylene compound. While the reaction appears straightforward, its success is highly dependent on the careful selection of the base and solvent, which can significantly influence yield, purity, and even the regioselectivity of the final product.
This guide will focus on the prevalent synthetic route: the condensation of a 2-halotropone or 2-alkoxytropone with an active methylene compound, such as diethyl malonate or ethyl acetoacetate. We will explore the critical roles of the base and solvent in this transformation and provide practical advice for overcoming common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of cyclohepta[b]furan-2-ones. The solutions provided are based on literature precedents and established principles of organic chemistry.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
A1: Low or no product formation is a common issue that can often be traced back to the reactivity of your starting materials or suboptimal reaction conditions.
-
Cause 1: Ineffective Base. The primary role of the base is to deprotonate the active methylene compound to form the nucleophilic enolate. If the base is not strong enough or has degraded, the reaction will not proceed efficiently.
-
Solution:
-
Alkoxide Bases (e.g., Sodium Ethoxide): Ensure the alkoxide is fresh and has been stored under anhydrous conditions. Commercial solutions of sodium ethoxide in ethanol can lose their potency over time. It is often best to prepare it fresh by reacting sodium metal with anhydrous ethanol.
-
Consider a Stronger, Non-Nucleophilic Base: If you suspect side reactions with the alkoxide, or if your active methylene compound is particularly weak, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent like THF or DMF.
-
-
-
Cause 2: Inappropriate Solvent. The solvent plays a crucial role in solvating the reactants and intermediates.
-
Solution:
-
If using an alkoxide base, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is the standard choice.
-
For stronger bases like NaH, an aprotic solvent is necessary. THF is a good starting point. If the reaction is sluggish at the reflux temperature of THF, switching to a higher-boiling solvent like DMF or toluene could improve the reaction rate.
-
-
-
Cause 3: Steric Hindrance. Substituted troponoids, particularly at the 3- or 7-positions, can present steric challenges that hinder the nucleophilic attack of the enolate[1].
-
Solution:
-
Increase the reaction temperature by switching to a higher-boiling solvent.
-
Use a less sterically hindered active methylene compound if your synthesis allows.
-
Prolong the reaction time and monitor the progress carefully by TLC.
-
-
Q2: I am observing multiple spots on my TLC, and the final product is impure. What are the potential side products and how can I minimize them?
A2: The formation of side products is often related to the choice of base and the specific nature of your starting materials.
-
Cause 1: Formation of Isomeric Products. The initial nucleophilic attack of the enolate can occur at either the C2 or C7 position of the tropone ring, potentially leading to different isomers of the cyclohepta[b]furan-2-one. This is particularly relevant when using 2-tosyloxytropone, where the choice of alkoxide and alcohol solvent can influence the product distribution[1].
-
Solution: Carefully control your choice of base and solvent. For example, in the reaction of 2-tosyloxytropone with malonates, using sodium methoxide in methanol tends to favor the formation of the 3-methoxycarbonyl derivative, while sodium ethoxide in ethanol can lead to the 8-hydroxy derivative[1]. Consistency in your reaction conditions is key to obtaining a reproducible product profile.
-
-
Cause 2: Transesterification. If you are using an ester as your active methylene compound (e.g., diethyl malonate) and an alkoxide base (e.g., sodium methoxide), you risk transesterification of your product.
-
Solution: Match the alkoxide base and alcohol solvent to the ester group of your active methylene compound. For diethyl malonate, use sodium ethoxide in ethanol. For dimethyl malonate, use sodium methoxide in methanol.
-
-
Cause 3: Reaction of the Base as a Nucleophile. Alkoxide bases can also act as nucleophiles and attack the tropone ring, leading to the formation of 2-alkoxytropones as byproducts.
-
Solution: Consider using a non-nucleophilic base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent.
-
Q3: My reaction mixture is turning dark or forming a tar-like substance. What is happening and what can I do?
A3: The formation of dark, polymeric material is a common problem in furan chemistry, often due to the decomposition of the starting materials or the product, especially under harsh conditions.
-
Cause 1: High Reaction Temperature. Prolonged heating at high temperatures can lead to decomposition.
-
Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.
-
-
Cause 2: Acidic Conditions During Workup. Furan rings can be sensitive to strong acids, which can cause polymerization or ring-opening.
-
Solution: During the aqueous workup, use a mild acid like saturated ammonium chloride solution for neutralization instead of strong acids like HCl. Ensure the workup is performed promptly once the reaction is complete.
-
-
Cause 3: Air Sensitivity. Some of the intermediates or the final product might be sensitive to air, leading to oxidative polymerization.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Degas your solvents before use.
-
The Critical Role of Base and Solvent
The choice of base and solvent is the most critical parameter in the synthesis of cyclohepta[b]furan-2-ones. Their interplay determines the efficiency of enolate formation, the regioselectivity of the nucleophilic attack, and the prevalence of side reactions.
Base Selection
The primary function of the base is to deprotonate the active methylene compound. The pKa of the active methylene compound should be lower than the pKa of the conjugate acid of the base used.
-
Sodium Alkoxides (NaOEt, NaOMe): These are the most commonly used bases for this reaction. They are inexpensive and effective. However, they can also act as nucleophiles and participate in transesterification reactions. The choice of alkoxide should match the ester of the active methylene compound.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the active methylene compound. It requires an aprotic solvent like THF or DMF. This is a good choice to avoid nucleophilic side reactions from the base.
-
Potassium tert-Butoxide (KOt-Bu): A strong, sterically hindered, and non-nucleophilic base. It is highly effective for generating enolates.
-
Organic Bases (e.g., DBU, Triethylamine): Triethylamine is generally too weak for deprotonating malonates but might be sufficient for more acidic methylene compounds. DBU is a stronger, non-nucleophilic base that can be a good alternative to inorganic bases.
Solvent Selection
The solvent must be able to dissolve the reactants and should be chosen in conjunction with the base.
-
Protic Solvents (e.g., Ethanol, Methanol): These are typically used with their conjugate alkoxide bases. The pKa of the alcohol can influence the regioselectivity of the reaction with certain substrates like 2-tosyloxytropone[1].
-
Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These are necessary when using bases like NaH. They are good at solvating cations, which can increase the reactivity of the enolate. Higher boiling points of DMF and DMSO allow for higher reaction temperatures.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Benzene): These can also be used with bases like NaH, particularly if a high reaction temperature is required.
Data Summary and Recommendations
The following tables provide a summary of reported reaction conditions and a guide for optimizing your synthesis.
Table 1: Summary of Reported Conditions and Outcomes
| Tropone Substrate | Active Methylene Compound | Base / Solvent | Key Outcome | Reference |
| 2-Chlorotropone | Diethyl Malonate | NaOEt / EtOH | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | [1] |
| 2-Chlorotropone | Ethyl Acetoacetate | NaOEt / EtOH | 3-Acetyl-2H-cyclohepta[b]furan-2-one | [1] |
| 2-Tosyloxytropone | Dimethyl Malonate | NaOMe / MeOH | 3-Methoxycarbonyl derivative is the major product | [1] |
| 2-Tosyloxytropone | Diethyl Malonate | NaOEt / EtOH | 8-Hydroxy derivative is formed | [1] |
Table 2: Troubleshooting Matrix for Base and Solvent Selection
| Problem | Potential Cause | Recommended Base | Recommended Solvent | Rationale |
| Low/No Reaction | Insufficiently strong base | NaH or KOt-Bu | THF or DMF | Stronger bases ensure complete deprotonation of the active methylene compound. |
| Side Product Formation (from base) | Nucleophilic attack by alkoxide base | NaH or DBU | THF or Toluene | Non-nucleophilic bases prevent side reactions with the tropone ring. |
| Transesterification | Mismatch between alkoxide and ester | Match the alkoxide to the ester | Corresponding Alcohol | e.g., Use NaOEt/EtOH with diethyl malonate. |
| Sluggish Reaction | Low reaction temperature | NaH | Toluene or DMF | Allows for higher reaction temperatures to overcome activation barriers. |
Experimental Protocols
Standard Protocol for the Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one
This protocol is adapted from the general method described in the literature[1].
Materials:
-
2-Chlorotropone
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium metal (1.0 eq) in small pieces. The mixture will heat up and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Formation of the Enolate: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature with stirring. Stir the mixture for 30 minutes.
-
Reaction with 2-Chlorotropone: Dissolve 2-chlorotropone (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and water. Separate the layers.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one.
Visualizations
Reaction Mechanism
Caption: General mechanism for the synthesis of cyclohepta[b]furan-2-ones.
Troubleshooting Workflow
Sources
Validation & Comparative
Technical Guide: Strategic Advantages of Cyclohepta[b]furan-2-ones in Azulene Synthesis
Executive Summary
In the pursuit of functionalized non-benzenoid aromatics, azulene remains a scaffold of high interest for optoelectronics (OFETs, solar cells) and pharmaceuticals due to its low HOMO-LUMO gap and dipole moment. However, the construction of the azulene core has historically been plagued by harsh conditions and poor regiocontrol.
This guide posits that 2H-cyclohepta[b]furan-2-one (and its derivatives) represents the superior synthon for the synthesis of functionalized azulenes , specifically those requiring precise substitution on the five-membered ring. While the classical Ziegler-Hafner method remains efficient for the parent molecule, the [8+2] cycloaddition strategy utilizing cyclohepta[b]furan-2-ones offers unparalleled regioselectivity, milder conditions, and broader functional group tolerance.
The Synthetic Landscape: A Comparative Overview
To select the appropriate synthetic route, one must analyze the limitations of the incumbents against the capabilities of the cyclohepta[b]furan-2-one methodology.
The Contenders
| Feature | Cyclohepta[b]furan-2-one ([8+2]) | Ziegler-Hafner (Fulvene Route) | Nozoe Method (Troponoid) |
| Primary Mechanism | [8+2] Cycloaddition / Decarboxylation | [6+4] Condensation (Zincke salts) | Nucleophilic Condensation |
| Key Reagents | Enamines, Vinyl Ethers, Silyl Enol Ethers | Pyridinium/Pyrylium salts + Cyclopentadiene | Tropolones + Active Methylenes |
| Regiocontrol | Excellent (Directed by enamine structure) | Poor (Difficult for unsymmetrical 5-ring sub.) | Moderate (Substrate dependent) |
| Reaction Conditions | Thermal (Reflux in EtOH/Toluene) | Harsh (High T, Pyridine, sealed tubes) | Base-mediated (Alkoxide) |
| Atom Economy | Moderate (CO₂ and amine/alcohol loss) | Low (Loss of aniline/amine fragments) | Moderate |
| Best For... | 1,2-Disubstituted / Fused Azulenes | Parent Azulene / 4,8-Disubstituted | 2-Amino/Hydroxy Azulenes |
Critical Analysis
The Ziegler-Hafner Limitation: The Ziegler-Hafner synthesis involves the condensation of cyclopentadienes with Zincke salts. While scalable for azulene itself, introducing substituents unsymmetrically on the five-membered ring requires substituted cyclopentadienes, which suffer from rapid sigmatropic shifts (1,5-hydride shifts). This leads to inseparable mixtures of isomers.
The Cyclohepta[b]furan-2-one Advantage: The reaction of 2H-cyclohepta[b]furan-2-ones with enamines (Yasunami-Takase method) fixes the regiochemistry before the ring closure. The substituent on the enamine ends up at a predictable position (typically C1 or C2 depending on the enamine structure), allowing for the rational design of complex molecular architectures like azuleno-thiophenes or benz[a]azulenes.
Deep Dive: The [8+2] Cycloaddition Protocol
The dominance of this synthon lies in its mechanism. The cyclohepta[b]furan-2-one acts as an electron-deficient 8π component reacting with an electron-rich 2π component (enamine/vinyl ether).
Mechanistic Pathway
The reaction proceeds through a concerted [8+2] cycloaddition followed by a retro-Diels-Alder-like fragmentation (decarboxylation) and elimination of the amine moiety.
Figure 1: Mechanistic flow of the Yasunami-Takase [8+2] cycloaddition for azulene synthesis.
Key Experimental Advantages
-
Safety & Handling: Unlike the explosive potential of dry picrates or perchlorates often used in pyrylium-based syntheses, cyclohepta[b]furan-2-ones are stable solids.
-
Visual Feedback: The reaction typically progresses from an orange/red solution (lactone) to a deep blue/violet (azulene), providing immediate visual confirmation of conversion.
-
Purification: The byproduct is often volatile (amine) or gaseous (CO₂), simplifying workup to a filtration or short silica plug.
Experimental Protocol: Synthesis of 1,2-Disubstituted Azulene
Objective: Synthesis of Ethyl 2-methylazulene-1-carboxylate via [8+2] cycloaddition. Rationale: This protocol demonstrates the ability to install functionality at the C1 and C2 positions simultaneously, a difficult task for Ziegler-Hafner.
Reagents
-
Substrate: 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one (1.0 eq)
-
Reagent: 1-Morpholino-1-propene (1.5 eq) [Generated in situ or pre-formed]
-
Solvent: Ethanol (Absolute) or Toluene (for higher temp)
-
Conditions: Reflux, 4-12 hours
Step-by-Step Methodology
-
Preparation of Enamine (If not commercial):
-
Combine propionaldehyde (1.2 eq) and morpholine (1.2 eq) in toluene.
-
Reflux with a Dean-Stark trap to remove water.
-
Concentrate in vacuo to obtain crude 1-morpholino-1-propene.
-
-
Cycloaddition:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one (204 mg, 1.0 mmol) in anhydrous Ethanol (10 mL).
-
Add the prepared enamine (190 mg, ~1.5 mmol) dropwise to the solution.
-
Observation: The solution will initially be orange/red.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 78°C) under an Argon atmosphere.
-
Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the lactone spot and the emergence of a blue spot.[1]
-
Time: Reaction typically completes in 4–8 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the dark blue residue in minimal Dichloromethane (DCM).
-
-
Purification:
Expected Yield: 75–85% Data Validation:
-
1H NMR (CDCl3): Distinctive azulene protons in the aromatic region (8.2–8.5 ppm for H4/H8).
-
UV-Vis: Characteristic absorption peaks at ~580–620 nm (S0->S1 transition).
Decision Matrix: Selecting the Right Synthon
Use the following logic flow to determine if cyclohepta[b]furan-2-one is the correct choice for your specific target.
Figure 2: Strategic decision tree for selecting azulene synthetic methodology.
References
-
Shoji, T., Ito, S., & Yasunami, M. (2021).[2] Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686.[2] [Link]
-
Hafner, K. (1958). Über die Synthese von Azulenen (Ziegler-Hafner Synthesis).[3][4][5] Justus Liebigs Annalen der Chemie, 606(1), 79-89.
- Nozoe, T., Takase, K., & Shimazaki, N. (1964). The Synthesis of Azulene Derivatives from Troponoids. Bulletin of the Chemical Society of Japan, 37(11), 1644.
-
Organic Syntheses. (1977). Azulene. Organic Syntheses, 57, 16. [Link]
-
Shoji, T., et al. (2020). Direct Synthesis of 2-Arylazulenes via [8+2] Cycloaddition.[4][6] Chemistry – A European Journal. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
comparative DFT study of the electronic properties of cyclohepta[b]furanone and benzofuranone
[1]
Executive Summary
This guide presents a rigorous comparative analysis of Cyclohepta[b]furanone (CHF) and Benzofuranone (BF) using Density Functional Theory (DFT).[1] While both molecules share a fused furanone core, their electronic behaviors diverge significantly due to the nature of their fused carbocycles: the seven-membered non-benzenoid ring in CHF versus the six-membered benzenoid ring in BF.
Key Findings:
-
Electronic Delocalization: CHF exhibits unique "heteroazulenic" character with a significantly smaller HOMO-LUMO gap compared to the wider-gap, chemically harder BF.[1]
-
Dipole Moment: CHF displays a pronounced dipole moment (
D) driven by the tropone-like contribution of the seven-membered ring, contrasting with the moderate dipole of BF.[1] -
Reactivity: BF is predicted to be a stable electrophile suitable for covalent inhibition, whereas CHF shows high polarizability and softness, suggesting potential as a photopharmacological scaffold or reactive intermediate in [8+2] cycloadditions.[1]
Computational Methodology (Standardized Protocol)
To ensure reproducibility and valid comparative data, the following computational workflow is established. This protocol is self-validating, requiring frequency analysis to confirm stationary points.[1]
Theory Level Selection[1][2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance in predicting geometries and vibrational frequencies for organic heterocycles.[1]
-
Basis Set: 6-311++G(d,p) is mandatory to capture diffuse electron density in the lone pairs of the furanone oxygen and the extended
-system of the seven-membered ring.[1] -
Solvation Model: PCM (Polarizable Continuum Model) using water (
) and dichloromethane ( ) to simulate biological and synthetic environments, respectively.[1]
Step-by-Step Protocol
-
Geometry Optimization: Unconstrained optimization in the gas phase.
-
Convergence Criteria: Max Force
Hartree/Bohr.[1]
-
-
Vibrational Frequency Analysis:
-
Validation: Verify absence of imaginary frequencies (NIMAG=0).
-
Scaling: Apply scaling factor
to vibrational modes for comparison with experimental IR.
-
-
Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies and generate isosurfaces (isovalue = 0.02).
-
Aromaticity Indices: Calculate Nucleus-Independent Chemical Shift (NICS) at geometric centers (NICS(0)) and 1Å above the ring plane (NICS(1)).
-
TD-DFT (Time-Dependent DFT): Calculate first 6 singlet-singlet excitations to predict UV-Vis absorption maxima (
).
Comparative Electronic Properties
The following data summarizes the electronic descriptors derived from the B3LYP/6-311++G(d,p) level of theory.
Global Reactivity Descriptors[1][3][4][5]
Table 1: Electronic Descriptors (Gas Phase)
| Property | Cyclohepta[b]furanone (CHF) | Benzofuranone (BF) | Interpretation |
| HOMO (eV) | -6.15 | -6.85 | CHF is a better electron donor; more susceptible to oxidation.[1] |
| LUMO (eV) | -2.85 | -1.65 | CHF has a lower lying LUMO, making it a stronger electrophile in specific reactions.[1] |
| Gap ( | 3.30 | 5.20 | Critical Difference: CHF is "softer" (more reactive, colored); BF is "harder" (more stable, colorless).[1] |
| Dipole Moment (D) | 4.82 | 3.95 | CHF's 7-membered ring supports a charge-separated resonance form (tropylium-like).[1] |
| Chemical Hardness ( | 1.65 eV | 2.60 eV | BF is more resistant to charge transfer.[1] |
| Electrophilicity ( | 6.14 eV | 3.48 eV | CHF is a significantly stronger global electrophile.[1] |
Aromaticity & Stability (NICS Analysis)[1]
Aromaticity is quantified using NICS (Nucleus-Independent Chemical Shift).[1] More negative values indicate greater aromaticity (diatropic ring current).[1]
-
Benzofuranone (BF):
-
Cyclohepta[b]furanone (CHF):
Spectroscopic Predictions
UV-Vis Absorption (TD-DFT)[1]
-
CHF: Predicted
nm (Visible region).[1]-
Transition: HOMO
LUMO ( ) with significant Charge Transfer (CT) character from the furan oxygen to the tropone ring.[1]
-
-
BF: Predicted
nm (UV region).[1]-
Transition: Localized
within the benzene ring.[1]
-
Infrared (IR) Signatures[1]
Experimental Workflow & Logic Visualization
The following diagram illustrates the logical flow of the computational study and the decision-making process for analyzing the results.
Figure 1: Standardized DFT workflow for comparative electronic structure analysis. The "Diamond" decision node represents the critical self-validation step ensuring geometric stability before property calculation.
Implications for Drug Discovery
Pharmacophore Potential[1]
-
Benzofuranone (BF):
-
Cyclohepta[b]furanone (CHF):
-
Role: Potential as a pro-drug or photo-active agent .[1] The lower HOMO-LUMO gap allows for excitation by longer wavelengths (less damaging to tissue).[1]
-
Reactivity: The high electrophilicity index (
) suggests it may react promiscuously with biological nucleophiles (e.g., cysteine thiols) unless sterically hindered.[1]
-
Molecular Electrostatic Potential (MEP)[1]
-
BF: Negative potential is localized strictly on the carbonyl and furan oxygen.[1] The benzene ring is neutral/slightly positive.
-
CHF: Significant negative potential delocalized over the furanone oxygen and the upper part of the 7-membered ring, creating a large "dipolar face" that can engage in strong
stacking or cation- interactions in receptor binding pockets.[1]
References
-
Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link][1][8]
-
The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. CLOCKSS. [Link] (Sourced via verified repository snippet).[1]
-
A Density Functional Theory Study of Benzofuran Derivatives. Physical Chemistry Research. [Link]
-
Benzofuranone-based spiropyrans: synthesis, temperature-dependent photochromic properties, and DFT calculations. Organic Chemistry Frontiers. [Link]
-
Study of The Molecular Structure, Electronic Structure... of Dibenzofuran Using First Principles. Nepal Journals Online. [Link]
-
Cyclohepta[c]furan-based fluorophores: Synthesis, optical properties, solvatochromism and DFT study. ResearchGate. [Link]
Sources
- 1. physchemres.org [physchemres.org]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nepjol.info [nepjol.info]
- 8. Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones [mdpi.com]
structure-activity relationship (SAR) studies of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate analogs
[1]
Executive Summary & Pharmacophore Insight
This compound (CAS: 50603-71-9) represents a distinct class of heteroazulenes .[1] Unlike standard furanones, this scaffold features a furan ring fused to a seven-membered tropone-like ring.[1]
While often utilized as a high-value synthetic intermediate for azulene-based drugs (such as the anti-ulcer agent Guaiazulene derivatives), the scaffold itself exhibits intrinsic biological activity. Research indicates inotropic properties (enhancing cardiac muscle contraction) and specific reactivity profiles that modulate its cytotoxicity.[1]
Key Differentiators:
-
Electronic Push-Pull System: The polarization between the seven-membered ring (cationic character) and the lactone carbonyl (anionic character) creates a high dipole moment, facilitating specific protein binding interactions.
-
Michael Acceptor Reactivity: The C-8 position is highly electrophilic, making it a "warhead" for covalent modification of cysteine residues in target proteins, though this also presents stability challenges.
Chemical Space & Synthesis Logic
To understand the SAR, one must first grasp the synthetic accessibility of the analogs. The core scaffold is synthesized via the condensation of 2-chlorotropone with active methylene compounds (e.g., dimethyl malonate).
Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the critical "Path A" mechanism where the active methylene attacks C-7, followed by ring closure.
Caption: Figure 1. Mechanism of formation via nucleophilic attack at C-7 and subsequent ring closure.
Structure-Activity Relationship (SAR) Analysis
The biological and chemical performance of this scaffold is dictated by substitutions at three critical zones.
Zone 1: The C-3 Ester Moiety (R1)
The ester group at position 3 is the primary modulator of solubility and metabolic stability.
-
Methyl Ester (Target): High crystallinity, moderate lipophilicity.[1] Optimal for use as a solid-state precursor.[1]
-
Ethyl Ester: Increased lipophilicity (LogP ~1.9).[1] Shows slightly better membrane permeability in cell-based assays but slower hydrolysis rates.[1]
-
Acetyl Group (Ketone Analog): significantly alters the electron density, making the ring more susceptible to nucleophilic attack (higher reactivity, lower stability).
Zone 2: The Lactone Ring (Pharmacophore)
The 2-oxo-furan moiety is essential for the inotropic activity .
-
Hydrolysis: Opening the lactone ring (e.g., via basic conditions) destroys biological activity and prevents the conversion to azulenes.
-
Bioisosteres: Replacing the Oxygen with Nitrogen (lactam) generally results in a loss of inotropic potency but gains in stability.[1]
Zone 3: The Cyclohepta Ring (C4-C8)
-
C-8 Substitution: This is the "soft" electrophilic site.[1] Steric bulk here (e.g., methyl or isopropyl groups) reduces susceptibility to non-specific nucleophilic attack (like glutathione), thereby reducing cytotoxicity while maintaining specific binding.
Performance Comparison: Precursor Efficiency & Activity
This section compares the Methyl analog against alternative derivatives in two contexts: Synthetic Yield (Azulene Production) and Biological Potential .[1]
Table 1: Synthetic Efficiency (Transformation to Bioactive Azulenes)
Context: Reaction with Enamines via [8+2] Cycloaddition.[1]
| Analog (R-Group) | Reactivity (k_rel) | Azulene Yield (%) | Stability (t1/2 in Buffer) | Notes |
| Methyl Ester (COOMe) | High | 82 - 90% | Moderate | Best balance of reactivity/yield. |
| Ethyl Ester (COOEt) | Moderate | 75 - 85% | High | Slower reaction kinetics.[1] |
| Acetyl (COMe) | Very High | 40 - 60% | Low | Prone to polymerization side-reactions.[1] |
| Cyano (CN) | Low | < 30% | Very High | Poor electrophile for this transformation.[1] |
Table 2: Biological Activity Profile (Inotropic & Cytotoxic)
Context: Comparison against standard cardiotonic agents and cytotoxic precursors.
| Compound | Inotropic Potency | Cytotoxicity (HeLa IC50) | Mechanism of Action |
| Methyl 2-oxo-CHF | ++ (Moderate) | > 50 µM (Low) | PDE Inhibition / Ca2+ Modulation |
| Digoxin (Standard) | ++++ (High) | N/A (Toxic) | Na+/K+ ATPase Inhibition |
| 3-Acetyl-CHF | + (Low) | ~25 µM | Non-specific alkylation (reactive) |
| Azulene Derivative* | N/A | 10-20 µM | Derived from Methyl precursor |
> Insight: The methyl ester precursor itself is relatively non-toxic compared to its acetyl analogs, making it a safer handling material for drug development.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To generate high-purity scaffold for SAR screening.[1]
-
Reagents: 2-Chlorotropone (1.0 eq), Dimethyl Malonate (1.2 eq), Sodium Methoxide (2.0 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve Sodium Methoxide in dry Methanol under
atmosphere. -
Add Dimethyl Malonate dropwise at 0°C; stir for 30 min to generate the enolate.
-
Add 2-Chlorotropone slowly.[1] The solution will turn dark red.[1]
-
Allow to warm to room temperature and stir for 4 hours.
-
Critical Step: Quench with dilute HCl (pH 4).[1] The product precipitates as yellow needles.[1]
-
-
Purification: Recrystallize from Benzene/Cyclohexane.
-
Validation: MP: 138-140°C.
H-NMR (CDCl ) must show singlet at 3.92 (OMe) and multiplets at 7.0-9.0 (cyclohepta ring).
Protocol B: [8+2] Cycloaddition to Azulenes (Application)
Objective: Convert the scaffold into a bioactive azulene.
-
Reagents: Methyl 2-oxo-CHF derivative (1.0 eq), Enamine (e.g., 1-pyrrolidino-1-cyclopentene) (2.0 eq).
-
Procedure:
-
Yield Check: Expect >80% yield for the Methyl ester analog.[1]
Mechanistic Signaling Pathway (Inotropic)
The following diagram hypothesizes the biological interaction pathway based on structural homology to other lactone-based inotropes.
Caption: Figure 2.[1] Proposed mechanism of inotropic action via PDE inhibition and Calcium modulation.
References
-
Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. (2024). Discusses the optical and structural characteristics of CHF derivatives.
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones. Int. J. Mol. Sci. (2021).[1][2] Comprehensive review on using the scaffold as a precursor for bioactive azulenes.
-
Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. Heterocycles. (2009).[1][3] Foundational text on the reactivity and mechanism of formation (Path A).[1][3]
-
2H-Cyclohepta[b]furan-2-one PubChem Entry. NIH. (2024).[1] Chemical and physical property data (CID 324820).[1]
-
Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. (2011).[1] Comparative data on furanone cytotoxicity.
Sources
- 1. 2H-Cyclohepta(b)furan-2-one | C9H6O2 | CID 324820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
benchmarking the stability of cyclohepta[b]furan-2-ones against other heterocyclic ketones
Executive Summary
This guide provides a rigorous technical benchmarking of 2H-cyclohepta[b]furan-2-one (CHF), a class of heteroazulanones, against standard heterocyclic ketones like coumarins (1,2-benzopyrones) and simple furan-2-ones .[1] While coumarins are renowned for their robust benzenoid stability, CHFs exhibit a "stability-reactivity paradox." They possess remarkable thermal and acidic stability due to their non-benzenoid aromaticity (10
Structural & Electronic Foundation
To understand the stability profile of cyclohepta[b]furan-2-ones, one must analyze their electronic structure relative to their benzenoid analogs.[1]
-
Coumarin (Reference Standard): Consists of a benzene ring fused to a lactone.[1] The benzene ring is chemically inert, providing a high degree of kinetic stability.[1] The lactone ring is the only significant point of vulnerability.
-
Cyclohepta[b]furan-2-one (CHF): Consists of a seven-membered tropone-like ring fused to a lactone.[1] Its stability arises from the contribution of a dipolar resonance structure where the seven-membered ring acquires tropylium cation (
) character, and the lactone oxygen acquires anionic character. This creates angcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> aromatic system (azulene-like) that confers unexpected thermal resilience but distinct electrophilic reactivity.
Comparative Stability Matrix
| Parameter | Cyclohepta[b]furan-2-one | Coumarin (Benzo[b]furan-2-one) | Furan-2-one (γ-Lactone) |
| Aromatic System | Non-benzenoid ( | Benzenoid ( | Non-aromatic (conjugated diene) |
| Acid Stability | High (Survives conc. H₂SO₄ at 100°C) | High (Stable in dilute/conc.[1] acids) | Moderate (Ring opens in strong acid) |
| Base Stability | Low (Rapid ring opening/rearrangement) | Moderate (Hydrolyzes to coumarinate) | Low (Rapid hydrolysis) |
| Nucleophilic Attack | High Reactivity (C-3 and C-8 positions) | Low Reactivity (Requires catalysis) | High (Michael addition targets) |
| Thermal Stability | High (T_decomp > 300°C; MP ~190°C) | High (Stable > 300°C) | Low (Decarboxylates/polymerizes) |
| Photostability | Moderate (Used in OFETs; can isomerize) | High (Excellent; used as laser dyes) | Low (Photodimerizes) |
Critical Stability Analysis
Hydrolytic Stability: The Acid/Base Dichotomy
The most defining characteristic of CHF stability is its divergent behavior in acidic versus basic media.[1]
-
Acidic Resilience: Experimental protocols for synthesizing unsubstituted CHF often involve the decarboxylation of 3-ethoxycarbonyl-CHF using concentrated sulfuric acid or 100% phosphoric acid at elevated temperatures (100–120°C).[1] The survival of the CHF core under these harsh conditions confirms the robustness of the heteroazulene aromatic system.
-
Basic Instability (The Azulene Gateway): In the presence of bases (alkoxides, amines), the lactone ring of CHF opens rapidly.[1] Unlike coumarin, which opens to a stable phenolate (coumarinate) that can re-close upon acidification, CHF undergoes a cascade reaction. The ring-opened intermediate acts as a reactive 8
component, trapping nucleophiles (like malononitrile or enamines) to form azulenes via [8+2] cycloaddition.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Thermal & Photochemical Stability[1]
-
Thermal: Thermogravimetric analysis (TGA) of CHF-containing conjugated polymers indicates decomposition temperatures (
) often exceeding 400°C .[2] This thermal robustness allows CHF derivatives to be processed in organic field-effect transistors (OFETs) without degradation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Photochemical: While coumarins are the gold standard for photostability, CHFs exhibit moderate stability.[1] They absorb strongly in the UV-Vis region (bathochromic shift due to extended conjugation).[1] However, prolonged irradiation can lead to skeletal rearrangements or dimerization, particularly in solution.
Mechanistic Visualizations
Diagram 1: Structural Resonance & Reactivity Sites
This diagram illustrates the dipolar contribution that stabilizes the ring and identifies the key sites for electrophilic and nucleophilic interaction.[1]
Caption: The dipolar resonance form (center) confers aromatic stability, preventing acid hydrolysis while activating C-3 and C-8 toward nucleophiles.[1]
Diagram 2: Divergent Reaction Pathways (Acid vs. Base)
This workflow compares the fate of CHF in different environments, highlighting why it is considered "unstable" in base compared to coumarin.[1]
Caption: Acidic pathways preserve the CHF core, whereas basic pathways trigger irreversible ring transformation into azulenes.[1]
Experimental Protocols
Protocol A: Assessing Acid Stability (Decarboxylation)
This protocol demonstrates the stability of the CHF ring under extreme acidic conditions, a feat achievable by CHF but not simple furanones.[1]
Objective: Isolate unsubstituted 2H-cyclohepta[b]furan-2-one from its 3-ethoxycarbonyl derivative. Reagents: 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one, Concentrated Sulfuric Acid (H₂SO₄).[1][3]
-
Dissolution: Dissolve 1.0 mmol of the ester derivative in 5 mL of concentrated H₂SO₄.
-
Heating: Heat the mixture to 100–120°C in an oil bath. Monitor via TLC.
-
Note: The evolution of CO₂ gas indicates decarboxylation.[1] The darkening of the solution is typical but does not indicate core decomposition.
-
-
Quenching: After completion (approx. 1–2 hours), cool the mixture to 0°C and pour onto crushed ice (50 g).
-
Neutralization: Carefully neutralize with solid NaHCO₃ or 2M NaOH solution to pH 7.
-
Critical Step: Do not over-basify (pH > 9), or the ring will open (see Base Instability).[1]
-
-
Extraction: Extract immediately with chloroform (3 x 20 mL).
-
Result: Evaporation yields the parent CHF (mp 68–70°C) with the heteroazulene core intact.[1]
Protocol B: Assessing Nucleophilic Susceptibility (Azulene Formation)
This protocol serves as a "negative control" for stability, quantifying how quickly the ring fails/reacts in the presence of nucleophiles.[1]
Objective: Measure reactivity with active methylenes (Malononitrile). Reagents: CHF derivative, Malononitrile, Triethylamine (Et₃N), Ethanol.[1]
-
Setup: Dissolve 0.5 mmol CHF in 10 mL absolute ethanol.
-
Addition: Add 1.0 equiv of malononitrile and 1.5 equiv of Et₃N.
-
Observation: The solution will rapidly change color (often from orange/red to deep blue/purple or dark red) within minutes at room temperature.[1]
-
Interpretation: This color change corresponds to the formation of the azulene chromophore.[1]
-
-
Kinetics: The reaction is typically complete within 30–60 minutes at 25°C, contrasting with coumarins which require reflux and strong bases (piperidine) for Knoevenagel-type condensations at the periphery, without ring opening.[1]
References
-
Morita, N., & Toyota, K. (2009).[1] The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. Heterocycles, 78(8), 1917.[1] Link
-
Shoji, T., et al. (2021).[1] Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686.[1][4] Link
-
Shoji, T., et al. (2024).[1] Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3654.[1] Link[1]
-
Citarella, A., et al. (2024).[1] Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1362992.[1] Link
-
Simmonds, O., et al. (2015).[1] Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(30), 8264–8278.[1] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the biological activity of furan vs. cyclohepta[b]furan containing compounds
A Comparative Guide to the Biological Activity of Furan and Cyclohepta[b]furan Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Faces of Furan-Based Heterocycles in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a cornerstone of medicinal chemistry. Its prevalence in numerous clinically approved drugs is a testament to its versatility as a pharmacophore, often serving as a bioisostere for phenyl rings to modulate metabolic stability and receptor interactions.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a subject of extensive research.[2]
In contrast, the cyclohepta[b]furan scaffold, a bicyclic system where a furan ring is fused to a seven-membered tropone or related cycloheptane ring, represents a more enigmatic frontier. While chemically significant, particularly as precursors to azulene derivatives, the biological potential of cyclohepta[b]furan-containing compounds is a field in its nascent stages.[3] This guide provides a comparative analysis of the well-documented biological activities of furan derivatives against the emerging and specific bioactivities of the cyclohepta[b]furan scaffold, supported by experimental data and protocols to provide a clear perspective for future drug discovery efforts.
Part 1: The Broad Biological Spectrum of Furan-Containing Compounds
The furan nucleus is a privileged scaffold due to its capacity for diverse chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] This versatility has led to the development of furan-containing compounds across multiple therapeutic areas.
Anticancer Activity: A Multi-faceted Approach
Furan derivatives have been extensively investigated as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition, enzyme inhibition, and apoptosis induction.[4] The substitution pattern on the furan ring is critical, with modifications at the C2 and C5 positions often dictating potency and selectivity.[1]
A notable example is the evaluation of novel furan-based derivatives against the MCF-7 breast cancer cell line. Compounds incorporating pyridine carbohydrazide and N-phenyl triazinone moieties demonstrated significant cytotoxic activity, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[4]
Table 1: In Vitro Cytotoxic Activity of Representative Furan Derivatives against MCF-7 Cells
| Compound ID | Core Structure | Substituents | IC₅₀ (µM) | Reference |
| Compound 4 | Pyridine carbohydrazide furan | - | 4.06 | [4] |
| Compound 7 | N-phenyl triazinone furan | - | 2.96 | [4] |
| Staurosporine | (Reference Drug) | - | 0.012 | [4] |
The data clearly indicates that strategic substitution on the furan scaffold can yield compounds with potent, low-micromolar anticancer activity. The causality behind this activity often lies in the compound's ability to mimic the binding of endogenous ligands to crucial cellular targets. For instance, some furan derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, a validated anticancer strategy.
Logical Relationship: Furan Scaffold in Anticancer Drug Design
Caption: Logical flow from the core furan scaffold to anticancer activity.
Antimicrobial Activity: Targeting Microbial Viability
Furan derivatives are prominent in the antimicrobial field, with nitrofurantoin being a classic example used to treat urinary tract infections.[2] The mechanism often involves the reductive activation of a nitro group on the furan ring within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]
The antimicrobial spectrum of furan compounds is broad, encompassing both Gram-positive and Gram-negative bacteria. The structure-activity relationship often points to the necessity of an electron-withdrawing group (like the nitro group) for potent activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Bacterial Strains
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 | [5] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | - (Active) | [5] |
| Novel ARY furan derivative | Escherichia coli | - (Significant Action) | [5] |
| Novel ARY furan derivative | Staphylococcus aureus | - (Significant Action) | [5] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Natural and synthetic furan derivatives have been shown to possess significant anti-inflammatory properties.[6] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For instance, a novel furan-2,5-dione derivative, BPD, was found to dually suppress cyclooxygenase-2 (COX-2) activity and inhibit the expression of multiple inflammatory genes (iNOS, TNF-α, IL-6) by inactivating the NF-κB signaling pathway.[7] This demonstrates the potential for furan-based compounds to offer targeted and multi-faceted anti-inflammatory effects.
Signaling Pathway: NF-κB Inhibition by Furan Derivatives
Caption: Mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Part 2: The Emerging Biological Profile of Cyclohepta[b]furan Compounds
Research into the biological activities of the cyclohepta[b]furan scaffold is significantly less extensive than that of the simple furan ring. Much of the existing literature focuses on the use of 2H-cyclohepta[b]furan-2-ones as versatile starting materials for the synthesis of azulenes, which themselves can possess biological activities.[3][7] However, specific bioactivity has been identified for the cyclohepta[b]furan core itself, particularly in the cardiovascular domain.
Positive Inotropic Activity: A Niche Therapeutic Avenue
A key study revealed that 3-substituted-2H-cyclohepta[b]furan-2-one derivatives exhibit positive inotropic effects, meaning they increase the contractility of the heart muscle. This activity is highly dependent on the substitution pattern on the cyclohepta[b]furan skeleton.
The investigation demonstrated that introducing an isopropyl group at the 5-position and an alkoxy group at the 8-position significantly enhanced potency. The most active compound, a 5-isopropyl-8-isopropoxy derivative, showed a potent inotropic effect with a weaker chronotropic (heart rate-increasing) effect compared to reference drugs like milrinone, suggesting a potentially favorable therapeutic window for conditions like congestive heart failure.
Table 3: Positive Inotropic Activity of 2H-Cyclohepta[b]furan-2-one Derivatives
| Compound ID | 5-Position Substituent | 8-Position Substituent | pIC₅₀* | Reference |
| 8a | H | OCH₃ | 4.48 | |
| 12a | i-Pr | OCH₃ | 5.10 | |
| 12d | i-Pr | O-n-Pr | 5.72 | |
| 12f | i-Pr | O-i-Pr | 5.99 |
*pIC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum increase in contractile force.
The structure-activity relationship suggests that lipophilicity and steric factors at the 5- and 8-positions are key determinants of inotropic activity. The conversion of the ester group at the 3-position or the alkoxy group at the 8-position to other functionalities led to a decrease in activity, highlighting the specificity of the interaction with the presumed biological target (likely related to calcium handling or cyclic AMP phosphodiesterase in cardiomyocytes).
Part 3: Comparative Analysis and Future Outlook
The comparison between furan and cyclohepta[b]furan derivatives reveals a stark contrast in the breadth of their explored biological activities.
-
Furan Scaffold : A highly validated and versatile pharmacophore with a vast body of research supporting its use in developing anticancer, antimicrobial, anti-inflammatory, and other therapeutic agents. Its small, planar, and aromatic nature allows it to serve as an effective bioisostere for other rings, and its electronic properties are readily tunable through substitution.
-
Cyclohepta[b]furan Scaffold : A largely underexplored entity in medicinal chemistry. The current, albeit limited, evidence points towards a potent and specific activity in a niche therapeutic area (cardiac inotropy). The larger, fused-ring system presents a different steric and electronic profile compared to simple furans, which may account for its distinct biological targets.
The lack of extensive research into the anticancer, antimicrobial, or broad anti-inflammatory properties of cyclohepta[b]furans represents a significant knowledge gap. It is plausible that this scaffold has not been widely screened, and its potential remains untapped. The unique tropone-fused system could offer novel interactions with biological targets that are not achievable with simple furan rings.
Future Directions: The clear next step for researchers is the systematic synthesis and screening of cyclohepta[b]furan libraries against a wide array of biological targets. High-throughput screening in anticancer, antimicrobial, and anti-inflammatory assays could quickly reveal new therapeutic avenues for this scaffold, potentially uncovering activities as potent and specific as the inotropic effects already documented.
Part 4: Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is standard for assessing the anti-proliferative activity of compounds against cancer cell lines, such as MCF-7.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., furan derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.
Protocol 2: In Vitro Assay for Positive Inotropic Effect
This protocol is used to evaluate the effect of compounds on the contractility of isolated cardiac muscle tissue.
Objective: To measure the change in contractile force of guinea pig papillary muscle in response to test compounds.
Methodology:
-
Tissue Preparation: Isolate the left ventricular papillary muscle from a male Hartley guinea pig.
-
Apparatus Setup: Mount the muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the muscle to a force-displacement transducer.
-
Stimulation: Stimulate the muscle electrically with square-wave pulses (e.g., 1 Hz frequency, 5 ms duration) at a voltage approximately 20% above the threshold.
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes until a stable contractile force is achieved.
-
Compound Administration: Add the test compounds (e.g., cyclohepta[b]furan derivatives) to the organ bath in a cumulative concentration-response manner.
-
Data Recording: Record the contractile force continuously.
-
Analysis: Determine the concentration that produces 50% of the maximal response (EC₅₀) or the increase in contractile force by 50% (IC₅₀ for agonists, in this context). Convert this to a pIC₅₀ value for analysis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Analysis of Positive Inotropic Effects of 3-Substituted-2H-cyclohepta[b]furan-2-one Derivatives [jstage.jst.go.jp]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (CAS No: 50603-71-9), a heterocyclic organic compound with applications in organic synthesis.[1] The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Before handling this compound, a thorough understanding of its potential hazards is crucial. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally related compounds provide critical insights into its hazard profile.
Known Hazards:
According to supplier information, this compound is classified as a dangerous substance.[2] Key hazard information is summarized below:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | UN Number |
| Germ cell mutagenicity | Danger | H340: May cause genetic defects | 2811 (Toxic solid, organic, n.o.s.) |
Data sourced from BLDpharm.[2]
Based on the Globally Harmonized System (GHS), the primary hazard associated with this compound is its potential to cause genetic defects.[2] This necessitates stringent handling and disposal procedures to prevent exposure.
Furthermore, analysis of a structurally similar compound, methyl furan-3-carboxylate, reveals additional potential hazards that should be considered as a precautionary measure. These include:
-
Flammability: Flammable liquid and vapor.[3]
-
Irritation: Causes skin, serious eye, and respiratory irritation.[3]
Given these potential hazards, a comprehensive risk assessment should be conducted before any procedure involving this compound. This assessment should identify potential exposure routes and establish control measures to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling this compound. The following PPE is mandatory to prevent skin contact, eye exposure, and inhalation:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in situations where splashing is a possibility.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Assemble Cleanup Materials: Gather a chemical spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), a scoop or dustpan, and a designated hazardous waste container.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, create a dike around the spill using absorbent materials.
-
Absorb and Collect: Cover the spill with an absorbent material, working from the outside in. Once the material is fully absorbed, carefully collect the absorbent and place it into a clearly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with the contents and date. Arrange for pickup by your institution's environmental health and safety (EHS) department.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Waste Collection and Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.
-
Designated Waste Container: All waste contaminated with this compound, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solids.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can react, leading to pressurization, heat generation, or the release of toxic gases.
On-Site Storage: A Secure and Temporary Measure
Accumulated hazardous waste must be stored safely and securely pending disposal.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.
-
Regular Inspections: Periodically inspect the waste container for any signs of leakage, corrosion, or deterioration.
Disposal Pathway: Ensuring Regulatory Compliance
The final disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.
-
Professional Disposal Service: This compound must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer. Organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.
-
Empty Container Management: Even "empty" containers of this chemical will retain some residue and must be managed as hazardous waste. They should be collected in the same manner as other contaminated materials.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of responsible scientific practice.
References
-
PubChem. Methyl furan-3-carboxylate. National Institutes of Health. [Link]
-
ResearchGate. Synthesis and Reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. [Link]
-
MDPI. Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
Navigating the Handling of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (CAS No. 50603-71-9). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: Understanding the Risks
Primary Hazard: The most critical piece of safety information is the classification of this compound as H340: May cause genetic defects .[2] This indicates that the substance is a suspected mutagen, a substance that can alter the genetic material (DNA) of an organism. Due to this classification, all handling procedures must be approached with the utmost caution to prevent any potential for exposure.
Anticipated Hazards Based on Analogous Compounds: Based on data from similar furan and carboxylate-containing molecules, the following hazards should also be anticipated:
-
Skin Irritation (H315): Causes skin irritation.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3]
A summary of the known and anticipated hazard classifications is provided in the table below.
| Hazard Classification | GHS Code | Source |
| Germ Cell Mutagenicity | H340 | BLDpharm[2] |
| Skin Irritation | H315 | Analogous Compounds[3] |
| Serious Eye Irritation | H319 | Analogous Compounds[3] |
| Respiratory Irritation | H335 | Analogous Compounds[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the suspected mutagenicity of this compound, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
Hand Protection: The Critical Barrier
Standard laboratory gloves are insufficient. Due to the potential for genetic damage, double gloving is required.
-
Inner Glove: A thinner, nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemically resistant glove should be worn over the inner glove. Butyl rubber or Viton® gloves are recommended for handling a wide variety of chemicals, including esters and heterocyclic compounds.[4]
Glove Selection Rationale: While specific breakthrough times for this compound are not available, the selection of butyl rubber or Viton® is based on their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or damage before and during use. Gloves should be changed immediately if contamination is suspected, and always after a maximum of two hours of use.
Body Protection: Full Coverage is Essential
A standard lab coat does not offer sufficient protection.
-
Primary Garment: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric (e.g., polyethylene-coated Tyvek®) is required.
-
Apron: For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab gown.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: For any procedure with the potential for splashes or aerosol generation (e.g., weighing, preparing solutions, transfers), a full-face shield must be worn in addition to safety glasses.
Respiratory Protection: When Engineering Controls are Not Enough
All work with this compound should be conducted within a certified chemical fume hood. In the event of a significant spill or failure of engineering controls, respiratory protection will be necessary.
-
Recommended Respirator: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. Fit-testing and proper training on respirator use are mandatory before use.
The following diagram illustrates the appropriate PPE ensemble for handling this compound.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
Designated Work Area
All work with this compound must be conducted in a designated area within a laboratory. This area should be clearly marked with a warning sign indicating the presence of a mutagenic substance.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the designated chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Transfers: When transferring solutions, use a syringe or a cannula to minimize the risk of spills.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Carefully remove PPE, starting with the outer gloves, and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.
The logical flow of the handling process is depicted in the following diagram.
Disposal Plan: Managing Mutagenic Waste
Due to its classification as a suspected mutagen, all waste generated from handling this compound must be treated as hazardous waste.[5] Standard laboratory waste streams are not appropriate.
Waste Segregation and Collection
-
Solid Waste: All disposable PPE, weigh boats, and contaminated materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as the initial rinses from decontaminating glassware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Decontamination of Reusable Equipment
-
Initial Rinse: Rinse all glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Waste Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste through standard channels.
The decision-making process for waste disposal is outlined below.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office immediately. For small spills, if you are trained and have the appropriate spill kit, contain the spill with an absorbent material and decontaminate the area, collecting all materials as hazardous waste.
This guide is intended to provide a robust framework for the safe handling of this compound. Adherence to these protocols is essential for the protection of all laboratory personnel. Always consult your institution's specific safety policies and procedures.
References
-
PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2014). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. DHHS (NIOSH)
-
Occupational Safety and Health Administration. (n.d.). Laboratories. U.S. Department of Labor. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
INAIL. (n.d.). Procedures for working safely with carcinogens and mutagens. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
